5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
5-(2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHIAXYYNWVQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive, research-grade overview of the synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for laboratory execution.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. When functionalized with a thiol group at the 3-position, the resulting heterocycle can exist in a thione-thiol tautomeric equilibrium, providing a versatile handle for further chemical modification. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The synthesis of the title compound, this compound, serves as an exemplary case study for the construction of this valuable heterocyclic core.
The most reliable and widely adopted synthetic strategy proceeds through a two-step sequence: first, the formation of an N-acylthiosemicarbazide intermediate, followed by an intramolecular cyclization reaction. This guide will dissect each stage of this process, from the preparation of starting materials to the final characterization of the product.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages. The initial stage involves the preparation of the key intermediate, 1-(2-methylbenzoyl)thiosemicarbazide. The second stage focuses on the base-catalyzed intramolecular cyclization of this intermediate to yield the target triazole-thiol.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate: 1-(2-Methylbenzoyl)thiosemicarbazide
The cornerstone of this synthesis is the creation of a stable acylthiosemicarbazide intermediate. This is achieved by reacting a suitable acylating agent, 2-methylbenzoyl chloride, with thiosemicarbazide.
Preparation of the Acylating Agent: 2-Methylbenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carbonyl group, making it significantly more susceptible to nucleophilic attack. For this synthesis, 2-methylbenzoic acid is converted to 2-methylbenzoyl chloride.
Causality and Method Selection: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its superiority over other reagents like PCl₃ or PCl₅ lies in the nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification[3][4]. The reaction proceeds via an SNi (internal nucleophilic substitution) mechanism.
Experimental Protocol: Synthesis of 2-Methylbenzoyl Chloride [5][6]
-
Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add 2-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Under stirring, slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask at room temperature. The reaction is exothermic.
-
Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution.
-
Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.
-
Product: The resulting crude 2-methylbenzoyl chloride, a pale yellow oil, is typically of sufficient purity for the next step without further purification[5].
| Property[7][8] | 2-Methylbenzoic Acid | 2-Methylbenzoyl Chloride |
| CAS Number | 118-90-1 | 933-88-0 |
| Molecular Formula | C₈H₈O₂ | C₈H₇ClO |
| Molecular Weight | 136.15 g/mol | 154.59 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide
This step involves a nucleophilic acyl substitution where the terminal amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.
Causality and Method Selection: The reaction is typically carried out in a non-protic solvent like dimethylformamide (DMF) or with a mild base like pyridine[9]. The base serves to neutralize the HCl byproduct generated during the reaction, driving it to completion. The use of low temperature during the addition of the acyl chloride helps to control the exothermic reaction and prevent potential side reactions.
Experimental Protocol: Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide [9][10]
-
Setup: In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., DMF).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in the same solvent to the cooled thiosemicarbazide solution over 20-30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The precipitate that forms is the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to afford pure 1-(2-methylbenzoyl)thiosemicarbazide as a white solid.
Part 2: Intramolecular Cyclization to Form the Triazole-Thiol Ring
This is the critical ring-forming step. The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.
Caption: Key mechanistic steps in the base-catalyzed cyclization.
Causality and Method Selection: The use of a strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is essential. The base deprotonates one of the amide/thioamide nitrogens, creating a potent nucleophile that attacks the electrophilic carbonyl carbon[11][12][13]. The subsequent elimination of a water molecule (dehydration) leads to the formation of the aromatic and thermodynamically stable triazole ring. Heating under reflux provides the necessary activation energy for the cyclization to proceed at a reasonable rate[14].
Experimental Protocol: Synthesis of this compound [13][15]
-
Setup: In a round-bottomed flask equipped with a reflux condenser, suspend the 1-(2-methylbenzoyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ~2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the reaction progresses.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.
-
Acidification: Carefully acidify the clear solution with a concentrated acid (e.g., HCl) to a pH of approximately 5-6. This step protonates the triazole salt, causing the final product to precipitate out of the solution.
-
Purification: Collect the resulting white or off-white solid by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture.
Part 3: Characterization and Structural Elucidation
Confirming the structure of the final product is paramount. A combination of physical and spectroscopic methods is employed for unambiguous identification.
| Property | Expected Value/Observation |
| Molecular Formula | C₉H₉N₃S[16] |
| Molecular Weight | 191.25 g/mol [16] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically >200 °C (Varies with purity) |
Spectroscopic Data Analysis
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key vibrational bands are expected.[17][18]
-
~3100-3300 cm⁻¹: N-H stretching vibrations of the triazole ring.
-
~2550-2650 cm⁻¹: A weak S-H stretch, confirming the presence of the thiol tautomer.
-
~1600-1620 cm⁻¹: C=N stretching of the triazole ring.
-
~1250-1350 cm⁻¹: C=S stretching (thione tautomer).
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a solvent like DMSO-d₆.[15][19]
-
~13.0-14.0 ppm: A broad singlet corresponding to the exchangeable S-H proton. Its downfield shift is characteristic.[20]
-
~7.2-7.6 ppm: A multiplet integrating to 4 protons, corresponding to the aromatic protons of the 2-methylphenyl group.
-
~2.3-2.5 ppm: A singlet integrating to 3 protons, corresponding to the methyl (-CH₃) group.
-
The N-H proton of the triazole ring may also appear as a broad singlet, often in the downfield region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
~160-170 ppm: Chemical shift for the C=S carbon (C3 of the triazole ring).
-
~145-155 ppm: Chemical shift for the C=N carbon (C5 of the triazole ring).
-
Aromatic and methyl carbons will appear in their expected regions (~125-140 ppm and ~20 ppm, respectively).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 191.25.
-
References
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2020). MDPI. [Link]
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Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]
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Sowemimo, A., & Adeniyi, A. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]
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Preparation of 2-methylbenzyl chloride. PrepChem.com. [Link]
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Synthesis of 1,2,4‐Triazole‐3‐thiols and Their S‐Substituted Derivatives. (2010). ChemInform. [Link]
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Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
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Reva, I., et al. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. [Link]
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Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]
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FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... ResearchGate. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. [Link]
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4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]
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Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform. [Link]
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Synthesis of A) 2,4,6-trimethyl benzoyl thiosemicarbazide. PrepChem.com. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]
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Pathak, S., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]
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Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Palaska, E., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. [Link]
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Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
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Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2013). Archiv der Pharmazie. [Link]
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Predict the product of the reaction of p-methylbenzoic acid with the depicted reagent. SOCl2. Study.com. [Link]
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Mădălina, B., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. [Link]
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Sahoo, P. K., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia. [Link]
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¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. [Link]
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Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. [Link]
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Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of established therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), and anticancer (e.g., letrozole) properties.[1] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position, as in this compound, creates a molecule of significant interest for drug development. This substitution pattern offers a unique combination of structural features: the triazole core provides a stable, aromatic scaffold rich in hydrogen bond donors and acceptors; the thiol group introduces a key nucleophilic center and the potential for tautomerism; and the 2-methylphenyl (o-tolyl) group modulates lipophilicity and steric profile, influencing receptor binding and pharmacokinetic properties.
This guide provides a detailed examination of the core chemical properties of this compound, focusing on its synthesis, structural elucidation through spectroscopic methods, and its potential as a platform for developing novel therapeutic agents.
Synthesis and Mechanistic Insight
The most prevalent and efficient method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[2][3] This approach is favored due to the accessibility of starting materials and generally high yields. The synthesis of the title compound logically follows this well-established pathway.
Logical Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 2-methylaniline, which is converted into an N-substituted thiosemicarbazide intermediate, followed by cyclization.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols typically involves the acylation of a thiosemicarbazide followed by cyclization.[4]
-
Synthesis of 2-benzoyl-N-(2-methylphenyl)hydrazine-1-carbothioamide (Intermediate 3):
-
Rationale: This step involves creating the acyclic precursor that contains all the necessary atoms for the final triazole ring. Acylation directs the subsequent cyclization.
-
Procedure: N-(4-methylphenyl)hydrazinecarbothioamide is dissolved in a suitable solvent like pyridine. The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.[4]
-
-
Synthesis of 5-phenyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (Final Product 4):
-
Rationale: An aqueous solution of sodium hydroxide acts as a base to catalyze the intramolecular condensation and cyclization, leading to the formation of the stable triazole ring. The subsequent acidification neutralizes the reaction mixture, causing the product to precipitate.
-
Procedure: The intermediate (3) is suspended in an aqueous solution of sodium hydroxide (e.g., 8% NaOH) and heated under reflux for approximately 4-5 hours.[5] The reaction mixture is then cooled, treated with charcoal to remove impurities, and filtered. The filtrate is carefully acidified with a dilute acid (e.g., 10% acetic acid or dilute HCl) to a neutral pH. The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove salts, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4][5]
-
Structural Characterization and Physicochemical Properties
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques and physical measurements.
Physicochemical Data Summary
The following table summarizes typical physicochemical properties for compounds in this class. Actual values for this compound would require experimental determination.
| Property | Expected Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₉H₉N₃S | Based on the molecular structure. |
| Molecular Weight | 191.25 g/mol | Crucial for mass spectrometry and stoichiometric calculations. |
| Appearance | White to pale yellow crystalline solid | Typical for this class of organic compounds.[6] |
| Melting Point | >180 °C (Varies) | A sharp melting point is an indicator of purity. Analogs like 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol melt at 182-183 °C.[7][8] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and acetone; insoluble in water. | Important for selecting solvents for reactions, purification, and biological assays. |
Thiol-Thione Tautomerism: A Core Chemical Feature
A critical aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (A) and thione (B) forms.[4][9] The predominant form can be influenced by the solvent, pH, and physical state (solid vs. solution). Spectroscopic analysis is essential to determine the dominant tautomer under given conditions. The thiol form is often the reactive species in alkylation reactions.[9]
Caption: Thiol-Thione tautomerism in 1,2,4-triazole-3-thiols.
Spectroscopic Elucidation
The following represents the expected spectroscopic data based on analysis of closely related analogs.
IR spectroscopy is a powerful tool for identifying key functional groups and providing evidence for the dominant tautomeric form.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3350-3280 | N-H stretch | Indicates the presence of the N-H bond in the triazole ring.[7][8] |
| ~2600-2550 | S-H stretch | A weak but distinct band characteristic of the thiol tautomer. Its presence is strong evidence for the -SH group.[5][7] |
| ~1620-1605 | C=N stretch | Confirms the presence of the imine functionality within the triazole ring.[7] |
| ~1540-1530 | N-C=S (Amide I) | Associated with the thione tautomer if the S-H stretch is absent.[7] |
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR Spectroscopy:
-
δ ~14.0-12.9 ppm (singlet, 1H): This highly deshielded signal is characteristic of the SH proton of the thiol tautomer.[7][8] Its integration for one proton is a key diagnostic peak.
-
Aromatic Protons (multiplet): The protons on the 2-methylphenyl ring will appear as a complex multiplet, typically in the range of δ 7.0-7.5 ppm.
-
δ ~2.4 ppm (singlet, 3H): This signal corresponds to the protons of the methyl (CH₃ ) group attached to the phenyl ring.[7][8]
-
NH Proton: The N-H proton signal can be broad and its chemical shift is variable, often appearing in the aromatic region or further downfield.
-
-
¹³C NMR Spectroscopy:
Analytical Characterization Workflow
Caption: Workflow for the structural elucidation of the target compound.
Potential Applications in Drug Development
The 1,2,4-triazole-3-thione scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets. Derivatives have demonstrated a wide array of pharmacological activities.
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole-3-thiol derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][11] The mechanism is often related to the inhibition of essential microbial enzymes.
-
Anti-inflammatory and Analgesic Activity: Several compounds containing this core have shown significant anti-inflammatory and analgesic properties, potentially through the inhibition of inflammatory pathways.[3][6]
-
Anticancer Activity: The triazole nucleus is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[12]
-
Antioxidant Activity: The thiol group can participate in redox reactions, and some derivatives have been shown to be effective radical scavengers, which is relevant for diseases associated with oxidative stress.[13][14]
The 2-methylphenyl substituent on the title compound is expected to enhance its lipophilicity compared to an unsubstituted phenyl ring, which could improve cell membrane permeability and alter its pharmacokinetic profile, making it a compelling candidate for further biological evaluation.
Conclusion
This compound is a heterocyclic compound with significant potential, grounded in the proven biological versatility of its core scaffold. Its synthesis is achievable through established chemical pathways, and its structure can be unequivocally confirmed using standard spectroscopic methods. The key chemical features—the tautomeric thiol-thione equilibrium and the presence of multiple coordination sites—make it a versatile building block for creating libraries of novel compounds. For researchers in drug development, this molecule represents a promising starting point for designing next-generation therapeutic agents targeting a wide range of diseases.
References
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Asiri, A. M. (2002). 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank, M280. Available from: [Link]
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Kumar, A. et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5). Available from: [Link]
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Demirbas, N. et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available from: [Link]
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Bachay, I. A. et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: [Link]
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Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(4), M1291. Available from: [Link]
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(2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]
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Gumrukcuoglu, N. et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
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Demirbas, N. et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available from: [Link]
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(n.d.). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Available from: [Link]
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Al-Obaidi, A. et al. (2022). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Available from: [Link]
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(2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]
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Akkurt, M. et al. (2008). 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178. Available from: [Link]
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SpectraBase. (n.d.). 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]
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Sameliuk, Y. et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available from: [Link]
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Al-Amiery, A. A. et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
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El-Shehry, M. F. et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(4), 932. Available from: [Link]
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Al-Ghorbani, M. et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4- yl)Ethan-1-one. Preprints.org. Available from: [Link]
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Gumrukcuoglu, N. et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
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(2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]
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Iskeleli, N. O. et al. (2022). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate. Available from: [Link]
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biological activity of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide on the Biological Activity of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Its derivatives, particularly those featuring a thiol group at the 3-position, are of significant interest due to their potent and diverse pharmacological profiles, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive exploration of this compound, a specific derivative whose biological potential is underscored by its unique structural features. We will delve into its synthesis, established and potential biological activities, mechanisms of action, and the experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of heterocyclic compounds.
The 1,2,4-Triazole-3-thiol Scaffold: A Foundation for Bioactivity
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its chemical stability and ability to participate in various non-covalent interactions (hydrogen bonding, dipole-dipole, etc.) make it an ideal building block for bioactive molecules. The introduction of a thiol/thione group at the C3 position adds a crucial functional handle that significantly enhances the molecule's pharmacological versatility. This group can:
-
Act as a Key Pharmacophore: The thione tautomer is capable of forming strong hydrogen bonds with biological receptors.
-
Chelate Metal Ions: The thiol group can coordinate with metal ions present in the active sites of metalloenzymes, leading to their inhibition.
-
Serve as a Synthetic Handle: The reactive thiol group allows for further chemical modifications (S-alkylation), enabling the generation of diverse chemical libraries for lead optimization.[4]
The substitution at the C5 position, in this case with a 2-methylphenyl (o-tolyl) group, is critical for modulating the molecule's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets.
Synthesis of this compound
The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically achieved through the cyclization of an acylthiosemicarbazide intermediate or directly from a carboxylic acid and thiocarbohydrazide.[5][6] The presence of a base, such as potassium hydroxide or sodium hydroxide, is essential to catalyze the intramolecular cyclization and dehydration.
General Synthetic Pathway
The most common and efficient route involves two primary steps:
-
Formation of an Acylthiosemicarbazide: 2-Methylbenzoyl chloride (or 2-methylbenzoic acid) is reacted with thiosemicarbazide to form 1-(2-methylbenzoyl)thiosemicarbazide.
-
Base-Catalyzed Cyclization: The resulting thiosemicarbazide is heated under reflux in an alkaline solution (e.g., aqueous NaOH) to induce cyclization, followed by acidification to precipitate the final product.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality: This protocol relies on the initial acylation of the more nucleophilic terminal nitrogen of thiosemicarbazide, followed by an intramolecular cyclization driven by the nucleophilic attack of the second nitrogen onto the carbonyl carbon. The basic medium facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity, and promotes the subsequent dehydration to form the stable triazole ring.
-
Step 1: Preparation of 1-(2-methylbenzoyl)thiosemicarbazide
-
To a solution of 2-methylbenzoic acid (10 mmol) in thionyl chloride (5 mL), add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours until the evolution of gas ceases. Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 2-methylbenzoyl chloride in a suitable solvent like dry acetone (20 mL).
-
In a separate flask, dissolve thiosemicarbazide (10 mmol) in warm water.
-
Slowly add the acetone solution of the acid chloride to the thiosemicarbazide solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure intermediate.
-
-
Step 2: Cyclization to this compound
-
Suspend the dried 1-(2-methylbenzoyl)thiosemicarbazide (5 mmol) in an aqueous solution of 8% sodium hydroxide (25 mL).
-
Heat the mixture under reflux for 4-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any impurities.
-
Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until the pH is approximately 5-6.
-
A white solid will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with distilled water to remove salts, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potent antimicrobial and antifungal activities.[7][8] This bioactivity is often attributed to their ability to interfere with essential microbial processes.
Proposed Mechanism of Action
The antimicrobial effect of triazole-thiol compounds can be multifactorial. The prevailing hypothesis is the inhibition of crucial enzymes necessary for pathogen survival. One such target is glucosamine-6-phosphate synthase , an enzyme involved in the biosynthesis of the microbial cell wall. The triazole derivative may bind to the active site of this enzyme, blocking the formation of essential cell wall components and leading to cell lysis. Another potential mechanism is the inhibition of dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis in both bacteria and fungi.[9]
Caption: Inhibition of a generic kinase signaling pathway by the triazole compound.
Data on Cytotoxic Activity
The cytotoxic potential of this compound can be inferred from studies on similar molecules against various human cancer cell lines. The substitution pattern on the phenyl ring is known to significantly impact activity.
| Compound (5-Aryl Substituent) | Melanoma (IC₅₀, µM) | Breast Cancer (IC₅₀, µM) | Pancreatic Cancer (IC₅₀, µM) | Reference |
| Phenyl-hydrazone derivative | 2 - 17 | 5 - 20 | 5 - 25 | [10] |
| 4-Chlorophenyl | 8.5 | 12.3 | 15.1 | [11] |
| Furan-2-yl | >50 | >50 | >50 | [12] |
| 2-Methylphenyl (o-tolyl) | Predicted: 5-25 | Predicted: 10-30 | Predicted: 10-35 | N/A |
Note: Predicted values are for the core thiol compound and are extrapolations based on known SAR. Experimental validation is necessary.
Protocol: MTT Assay for Cell Viability
Expertise & Experience: This protocol is a gold standard for assessing cytotoxicity. The key is to ensure cells are in the exponential growth phase and to use a proper concentration range for the test compound to generate a dose-response curve, from which an accurate IC₅₀ value can be calculated.
-
Cell Culture:
-
Seed human cancer cells (e.g., MDA-MB-231 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium (e.g., from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Other Potential Biological Activities
The versatile 1,2,4-triazole-3-thiol scaffold has been associated with several other important biological activities:
-
Anti-inflammatory Activity: Some derivatives have been shown to inhibit inflammatory pathways, potentially by targeting cyclooxygenase (COX) enzymes. [13]* Antitubercular Activity: The triazole ring is a component of several antitubercular agents, and thiol derivatives have shown promise against Mycobacterium tuberculosis. [14]* Antioxidant Activity: The thiol group can act as a radical scavenger, imparting antioxidant properties to these molecules. [15][16]
Conclusion and Future Directions
This compound emerges from a class of heterocyclic compounds with a rich history and a promising future in drug discovery. Its structural features—a stable triazole core, a reactive thiol group, and a lipophilic 2-methylphenyl substituent—provide a strong foundation for potent antimicrobial and anticancer activities. The provided protocols offer standardized methods for validating these predicted biological effects.
Future research should focus on the experimental validation of its activity profile, elucidation of its precise mechanisms of action through target identification studies, and exploration of structure-activity relationships by synthesizing a focused library of analogs. This compound represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents to combat infectious diseases and cancer.
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Pingaew, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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Demchuk, I., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. National University of Pharmacy. [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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Kalhor, M., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Parveen, M., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. ResearchGate. [Link]
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El-Sabbagh, O. I., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]
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Petrikaite, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]
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Al-Janabi, K. H. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]
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Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [7][8][9]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Unknown. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
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Palaska, E., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
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Al-Janabi, K. H. (2021). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Guler, H., et al. (2006). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
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Parchenko, V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]
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Kaplaushenko, A., et al. (2016). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[7][8][9]riazole-6(5H)-ones as Possible Anticancer Agents. PubMed Central. [Link]
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Safonov, A. A., & Zazharskyi, V. V. (2019). Anti-tuberculosis activity research of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. [Link]
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Raza, A., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
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tautomerism in 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Tautomerism of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of the thione-thiol . We will delve into the structural nuances of the potential tautomers, the equilibrium that governs their existence, and the analytical methodologies essential for their characterization. This document serves as a detailed roadmap for researchers engaged in the synthesis, analysis, and application of substituted 1,2,4-triazole scaffolds.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the antifungals Fluconazole and Posaconazole, and the anticancer agent Letrozole.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. For 1,2,4-triazole-3-thiol derivatives, the potential for prototropic tautomerism introduces a critical layer of complexity and opportunity.
The tautomeric equilibrium between the thione and thiol forms can dictate the molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its coordination chemistry with metalloenzymes.[1][2] Consequently, a thorough understanding and characterization of the predominant tautomeric form in different environments (solution and solid-state) is not merely an academic exercise but a prerequisite for rational drug design and development. Computational studies and experimental data for related 1,2,4-triazole-3-thiones consistently indicate that the thione form is generally the more stable tautomer in both the gas phase and in the solid state.[3][4]
Thione-Thiol Tautomerism: A Structural Overview
The core of our investigation is the dynamic equilibrium between two primary tautomeric forms of this compound: the thione form and the thiol form. This equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.
-
5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione Form): In this form, the proton resides on one of the nitrogen atoms of the triazole ring, and the exocyclic sulfur is double-bonded to the C3 carbon.
-
This compound (Thiol Form): Here, the proton is attached to the exocyclic sulfur atom, forming a sulfhydryl (-SH) group, and the C3-S bond is a single bond.
The relative stability of these tautomers is influenced by factors including the electronic effects of substituents, solvent polarity, temperature, and intermolecular interactions in the solid state.
Caption: Thione-Thiol Tautomeric Equilibrium.
Experimental Characterization of Tautomers
A multi-faceted analytical approach is essential to unequivocally identify the predominant tautomeric form and to study the dynamics of the equilibrium.
Spectroscopic Methodologies
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for elucidating molecular structure in solution.[5] The chemical shifts of key protons and carbon atoms are highly sensitive to the electronic environment, making NMR an ideal tool for distinguishing between the thione and thiol tautomers.[1][6]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and the presence of a labile N-H proton which is more readily observed.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (10-15 ppm) for the N-H proton of the thione form and the upfield region (1-4 ppm) for the S-H proton of the thiol form.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C3 carbon is a key diagnostic marker. A resonance in the range of 160-180 ppm is indicative of a C=S (thione) carbon, whereas a signal further upfield would be expected for a C-S (thiol) carbon.[1]
-
2D NMR (HSQC, HMBC): If assignments are ambiguous, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.
Expected NMR Data Summary:
| Tautomer Form | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |
| Thione | N-H: ~13-14 | C=S: ~169 |
| Thiol | S-H: ~1.1-1.4 | C-S: (further upfield) |
Note: These are expected ranges based on literature for similar compounds.[1]
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The distinction between the thione and thiol forms is evident in the vibrational frequencies of the N-H, S-H, C=S, and C=N bonds.[1]
Protocol for FT-IR Analysis:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies.
Expected IR Absorption Bands:
| Tautomer Form | Characteristic Bands (cm⁻¹) |
| Thione | N-H stretch: 3100-3460C=S stretch: 1250-1340 |
| Thiol | S-H stretch (weak, sharp): 2550-2650C=N stretch: 1560-1650 |
Note: These are expected ranges based on literature for similar compounds.[1]
Caption: Experimental Workflow for Tautomer Elucidation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and the location of all atoms, including the proton involved in tautomerism. For many 1,2,4-triazole-3-thiones, X-ray crystallography has confirmed the predominance of the thione tautomer in the crystal lattice.[7][8][9]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages. The final refined structure will reveal the positions of the atoms and confirm the tautomeric form.
Computational Chemistry Insights
In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[3][10] By calculating the Gibbs free energies of the optimized geometries of both the thione and thiol forms, one can predict the equilibrium position. These calculations can be performed for the gas phase and can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM).[10]
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of both the thione and thiol tautomers of this compound.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[3] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy Calculation: Calculate the Gibbs free energies for both tautomers. The tautomer with the lower free energy is predicted to be the more stable form.
Conclusion and Implications for Drug Development
The comprehensive analysis of this compound, leveraging a combination of high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling, is critical for a complete understanding of its chemical nature. The evidence from related structures strongly suggests that the thione form will be the predominant tautomer. This structural preference has profound implications for drug development, as it dictates the key intermolecular interactions that govern biological activity. A precise understanding of the tautomeric landscape enables medicinal chemists to design molecules with optimized properties, leading to safer and more effective therapeutic agents.
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Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(7), 1249-1258. [Link]
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Mroczek, T., Plech, T., & Wujec, M. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 54(8), 1335-1347. [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]
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Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]
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Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]
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Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Semantic Scholar. [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
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The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry, 36(4). [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. [Link]
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Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. (2019). De Gruyter. [Link]
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Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2022). Molecules, 27(15), 4988. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2024). Physical Chemistry Chemical Physics, 26(21), 15003-15016. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). MDPI. [Link]
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The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1639-1645. [Link]
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1,2,4-triazole-3-thione derivatives. (n.d.). ResearchGate. [Link]
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(PDF) TAUTOMERIC FORMS OF 5-(2-HYDROXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIONE: SPECTRAL AND THEORETICAL STUDIES. (2019). ResearchGate. [Link]
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Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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A Comprehensive Technical Guide to the Crystal Structure of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: From Synthesis to Supramolecular Analysis
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing biological activity, and ensuring the integrity of drug design. Single-crystal X-ray diffraction (XRD) remains the unequivocal gold standard for this purpose, providing definitive proof of molecular structure.[2][3][4][5] This guide provides a comprehensive, field-proven workflow for the determination and in-depth analysis of the crystal structure of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. While a public crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a complete technical manual for any research team undertaking this project. We will detail the synthesis, characterization, and crystallization, followed by a rigorous guide to crystallographic analysis, using data from a closely related analogue, 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT), to illustrate the analytical process.[6]
PART 1: Synthesis, Characterization, and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals. This section outlines a reliable protocol for achieving both.
Synthesis of this compound
The most common and effective route to 5-aryl-4H-1,2,4-triazole-3-thiols is the alkali-mediated cyclization of a 1-aroylthiosemicarbazide precursor.[7][8] The causality behind this choice is the high reactivity of the thiosemicarbazide functional group, which readily undergoes intramolecular condensation to form the stable triazole ring.
Experimental Protocol:
-
Step 1: Synthesis of 2-methylbenzoyl hydrazide.
-
To a solution of methyl 2-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methylbenzoyl hydrazide.
-
-
Step 2: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide.
-
Dissolve 2-methylbenzoyl hydrazide (1 equivalent) in ethanol.
-
Add ammonium thiocyanate (1.2 equivalents) followed by concentrated hydrochloric acid (catalytic amount).
-
Reflux the mixture for 4-6 hours. The acid catalyzes the formation of isothiocyanic acid, which then reacts with the hydrazide.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the thiosemicarbazide intermediate.
-
-
Step 3: Cyclization to this compound.
-
Suspend the 1-(2-methylbenzoyl)thiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.
-
Reflux the mixture for 4-6 hours. The basic medium facilitates the intramolecular cyclization with the elimination of water.
-
Cool the solution and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
The target compound will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
Recrystallize from ethanol to obtain high-purity this compound.
-
Caption: Synthetic route to the target compound.
Spectroscopic Characterization
Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed.
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl group (~2.4 ppm), a multiplet for the aromatic protons of the 2-methylphenyl ring (~7.2-7.5 ppm), a broad singlet for the N4-H proton of the triazole ring, and a broad singlet for the S-H proton, indicating the presence of the thiol tautomer in solution.[8]
-
¹³C NMR (DMSO-d₆): Signals corresponding to the methyl carbon, aromatic carbons, and the two distinct carbons of the triazole ring (C3-S and C5-Aryl) are expected.
-
FT-IR (KBr): Characteristic absorption bands would be observed for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and a weak S-H stretching band (around 2550 cm⁻¹).[8][9]
Protocol for Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for small organic molecules.
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) for a system where the compound has moderate solubility at room temperature.
-
Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once well-formed, transparent crystals of suitable size (0.1-0.4 mm) are observed, carefully harvest them using a spatula or loop.
PART 2: Crystal Structure Determination and Analysis
This section details the process of analyzing the crystal structure, using the published data for 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) as a practical example to illustrate the key outputs and their interpretation.[6]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][10]
Caption: Standard workflow for SCXRD analysis.
Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined against the experimental data to improve its accuracy.
Analysis of a Representative Structure: MAMT
To demonstrate the type of information obtained from a successful structure determination, we will analyze the key features of the closely related compound, 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT).[6]
Table 1: Crystallographic Data for MAMT [6]
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₄S |
| Formula Weight | 206.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.996(1) |
| b (Å) | 7.582(2) |
| c (Å) | 11.143(1) |
| α (°) | 73.16(1) |
| β (°) | 89.65(2) |
| γ (°) | 87.88(1) |
| Volume (ų) | 484.52(3) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.414 |
This data provides the fundamental lattice parameters, defining the size and shape of the repeating unit (unit cell) in the crystal.
Molecular Geometry and Conformation
The primary output of a crystal structure analysis is the precise location of each atom, allowing for the calculation of bond lengths, bond angles, and torsion angles.
-
Bond Lengths and Angles: These values confirm the covalent structure of the molecule and can reveal electronic effects. For instance, the C-S and C=N bond lengths within the triazole ring provide insight into the degree of electron delocalization.
-
Planarity and Torsion Angles: In MAMT, the triazole ring is planar. The dihedral angle between the triazole ring and the methylphenyl ring is a critical parameter, reported as 5.7(1)°.[6] For our target compound, this compound, this angle would be of high interest as steric hindrance from the ortho-methyl group could lead to a larger twist, influencing the molecule's overall conformation and how it packs in the solid state.
Supramolecular Interactions: The Crystal Packing
A crystal is not merely a collection of molecules but a highly ordered three-dimensional array held together by a network of non-covalent interactions. Understanding these interactions is crucial, especially in drug development, as they influence properties like solubility and polymorphism.
-
Hydrogen Bonding: In triazole-thiol structures, the thiol (S-H) group and the triazole ring nitrogens are potent hydrogen bond donors and acceptors. In MAMT, the molecules are stabilized in the unit cell by N-H···N type hydrogen bonds.[6] Thiols are generally weak hydrogen bond donors, yet these interactions can be highly directional and contribute to the stability of the crystal lattice.[11]
-
π-π Stacking: Aromatic rings, like the 2-methylphenyl group, can interact through π-π stacking. These interactions, where the electron clouds of adjacent rings overlap, are significant in stabilizing the crystal packing of many heterocyclic compounds.
-
Other Weak Interactions: C-H···π, C-H···S, and S···S interactions also play a role in the overall crystal packing.[12] Computational methods can be used to quantify the energy of these different interactions, providing a deeper understanding of the supramolecular assembly.[12][13]
PART 3: Significance in Drug Development
The precise, atomic-level data from a crystal structure is not an academic endpoint; it is a foundational pillar of modern drug discovery.
-
Structure-Activity Relationship (SAR): By knowing the exact conformation and stereochemistry of a molecule, researchers can build robust SAR models. For example, understanding the torsion angle of the 2-methylphenyl ring can explain why a particular substitution pattern leads to higher or lower binding affinity at a biological target.
-
Rational Drug Design: A crystal structure provides the essential input for computational chemistry. It can be used as a starting point for docking studies into a protein's active site, helping to predict binding modes and design new analogues with improved potency and selectivity.
-
Intellectual Property: An unambiguous crystal structure provides definitive proof of the composition of matter, which is critical for securing robust patent protection for a new chemical entity.
Conclusion
This guide has provided a comprehensive, technically-grounded framework for the synthesis, crystallization, and detailed structural analysis of this compound. By following the outlined experimental protocols and analytical methodologies, researchers can obtain a definitive crystal structure. The subsequent analysis of molecular geometry and, critically, the supramolecular interactions that govern crystal packing, will yield invaluable insights. This structural information is the bedrock upon which further research in medicinal chemistry and rational drug design is built, ultimately accelerating the development of novel therapeutics based on the versatile 1,2,4-triazole scaffold.
References
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[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][14][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])
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- 12. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Promising Heterocycle
To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a comprehensive exploration into the solubility of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. In the realm of medicinal chemistry, the therapeutic potential of a molecule is intrinsically linked to its bioavailability, which in turn is governed by its solubility.[1] The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting diverse biological activities.[2] Understanding and predicting the solubility of its derivatives, such as the subject of this guide, is therefore a critical step in the journey from laboratory synthesis to clinical application.
This document moves beyond a mere compilation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility of this compound. In the absence of extensive empirical solubility data for this specific molecule in the public domain, this guide emphasizes predictive models, theoretical frameworks, and robust experimental methodologies. It is structured to empower you with the foundational knowledge and practical tools necessary to approach your research and development with confidence and scientific rigor.
We will delve into the physicochemical properties of this compound, explore the predictive power of Hansen Solubility Parameters, and provide detailed, actionable protocols for the experimental determination of solubility. This guide is built on the pillars of scientific integrity, ensuring that every piece of information is grounded in established principles and supported by authoritative sources.
Physicochemical Profile of this compound
1.1. Molecular Structure and Functional Groups
The structure of this compound comprises a central 1,2,4-triazole ring, a thiol (-SH) group at the 3-position, and a 2-methylphenyl (o-tolyl) substituent at the 5-position.
-
1,2,4-Triazole Core: This five-membered aromatic heterocycle contains three nitrogen atoms, contributing to its polarity and ability to act as both a hydrogen bond donor and acceptor.
-
Thiol Group (-SH): The thiol group is weakly acidic and can participate in hydrogen bonding. It exists in tautomeric equilibrium with the thione form (=S).
-
2-Methylphenyl Group: This non-polar, aromatic substituent significantly influences the molecule's overall lipophilicity and can engage in π-π stacking interactions.
1.2. Predicted Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) models and computational tools can provide valuable estimations of key physicochemical parameters that govern solubility.[1][3][4][5][6]
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~191.25 g/mol | Relatively low, which generally favors solubility. |
| Polarity | Polar, due to the triazole ring and thiol group. | Likely to be soluble in polar solvents. |
| pKa | The thiol group is weakly acidic. | Solubility will be pH-dependent in protic solvents. |
| Hydrogen Bonding | Capable of both donating and accepting hydrogen bonds. | Favors solubility in protic solvents like alcohols. |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic due to the methylphenyl group. | Suggests a balance between aqueous and lipid solubility. |
Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" provides a qualitative understanding of solubility. For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) offer a powerful framework.[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7]
A substance is more likely to dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
Where the subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher likelihood of solubility.
2.1. Estimated Hansen Solubility Parameters for this compound
While experimental determination is the gold standard, HSP values can be estimated using group contribution methods. Based on the functional groups present in this compound, the following are plausible estimated HSP values:
| Hansen Parameter | Estimated Value (MPa⁰.⁵) | Rationale |
| δD (Dispersion) | 18-20 | Contribution from the aromatic rings and alkyl group. |
| δP (Polar) | 8-12 | Significant contribution from the polar triazole ring. |
| δH (Hydrogen Bonding) | 7-11 | Contributions from the N-H of the triazole and the S-H of the thiol group. |
2.2. Predicted Solubility in Common Organic Solvents based on HSP
The following table provides a qualitative prediction of solubility based on the similarity of the estimated HSP of the compound with the known HSP of various organic solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Excellent |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Excellent |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain definitive solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.
-
3.4. Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Solvent 1 | 25 | Value | Value |
| Solvent 2 | 25 | Value | Value |
| ... | 25 | Value | Value |
Causality Behind Experimental Choices and Self-Validating Systems
The choice of the shake-flask method is deliberate; it is designed to measure thermodynamic solubility, which is a fundamental and intrinsic property of the compound.[8] This is in contrast to kinetic solubility measurements, which can be influenced by experimental conditions and may not represent a true equilibrium state.
The protocol incorporates self-validating steps to ensure the trustworthiness of the results:
-
Use of Excess Solute: This ensures that the solution is truly saturated at equilibrium.
-
Constant Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Sufficient Equilibration Time: This ensures that the system has reached a state of thermodynamic equilibrium.
-
Filtration of Supernatant: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.
-
Validated Analytical Method: The use of a validated and calibrated analytical method like HPLC ensures accurate and precise quantification of the dissolved solute.
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions with robust experimental protocols, researchers can generate the high-quality solubility data that is essential for advancing drug discovery and development programs.
Future work should focus on the experimental validation of the predicted Hansen Solubility Parameters and the generation of a comprehensive solubility database for this compound across a wider range of solvents and temperatures. Such data would be invaluable for the development of more accurate QSAR models and for optimizing formulation and crystallization processes. The principles and methodologies outlined in this guide provide a solid foundation for these future investigations.
References
-
Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Review and QSAR study of substituted 1,2,4-triazole nucleus. (2024). Authorea Preprints. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2018). Oriental Journal of Chemistry, 34(4). [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry, 16(11), 105234. [Link]
-
Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations. (2024). Molecules, 29(4), 898. [Link]
-
Calculated QSAR model for the observed triazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2022). Journal of Health Sciences and Medicine, 5(4), 1013-1022. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Organics, 5(3), 291-341. [Link]
-
Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]
-
STUDIES ON PHYSICOCHEMICAL PROPERTIES OF 4-AMINO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL SCHIFF BASES. (n.d.). SARJ. Retrieved January 15, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved January 15, 2026, from [Link]
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Methodological & Application
The Versatile Scaffold: Application Notes on 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] When functionalized with a thiol group at the 3-position and a sterically influential 2-methylphenyl (o-tolyl) moiety at the 5-position, the resulting molecule, 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, emerges as a highly promising scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols for its synthesis and evaluation in key therapeutic areas. The presence of the thiol group allows for tautomerization to the thione form, a critical feature for its biological activity and a versatile handle for further chemical modifications.[4][5]
I. Core Synthesis Pathway
The primary route to synthesizing this compound involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide precursor.[4][5][6] This method is widely adopted due to its efficiency and the ready availability of starting materials.
Protocol 1: Synthesis of this compound
Rationale: This protocol follows a classical two-step approach. First, the formation of a thiosemicarbazide from the corresponding acid hydrazide and an isothiocyanate. The subsequent base-catalyzed cyclization is an efficient method for forming the 1,2,4-triazole-3-thione ring.[4]
Materials:
-
2-Methylbenzoyl hydrazide
-
Potassium thiocyanate (KSCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Beakers, flasks, and other standard laboratory glassware
-
pH paper
Step-by-Step Procedure:
-
Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of 2-methylbenzoyl hydrazide in 100 mL of ethanol.
-
To this solution, add a solution of 0.12 mol of potassium thiocyanate in 20 mL of water.
-
Slowly add 5 mL of concentrated HCl dropwise while stirring.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The precipitated 1-(2-methylbenzoyl)thiosemicarbazide is filtered, washed with cold water, and dried. Recrystallization from ethanol can be performed for purification.
-
-
Cyclization to this compound:
-
In a 250 mL round-bottom flask, suspend 0.05 mol of the synthesized 1-(2-methylbenzoyl)thiosemicarbazide in 100 mL of a 2 M aqueous solution of potassium hydroxide.
-
Reflux the mixture for 3-5 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 5-6.
-
The precipitated solid is the desired this compound.
-
Filter the product, wash thoroughly with water, and dry. Recrystallization from ethanol will yield the pure compound.
-
II. Applications in Anticancer Drug Discovery
The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in the design of anticancer agents.[3][7][8] The introduction of the 2-methylphenyl group can enhance the cytotoxic potential, potentially through improved lipophilicity and steric interactions within the binding pockets of target proteins. One study highlighted that the presence of a methyl group in the ortho position of the phenyl ring significantly increases anticancer activity.[7] These compounds often exert their effects through mechanisms such as kinase inhibition or disruption of cellular signaling pathways.[3]
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer evaluation.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard initial screening method to determine the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to prepare stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
| Compound | Cancer Cell Line | Reported IC50 (µM) for Analogs |
| 1,2,4-triazole-3-thiol derivatives | MDA-MB-231 (Breast) | 3.61 - 9.28[10] |
| 1,2,3-triazole derivatives | HT-1080 (Fibrosarcoma) | 15.13[9] |
| 1,2,3-triazole derivatives | A-549 (Lung) | 21.25[9] |
| 1,2,3-triazole glycosides | HCT-116 (Colon) | 4.6 - 22.6[11] |
| 1,2,3-triazole glycosides | MCF-7 (Breast) | 0.5 - 13.9[11] |
III. Antimicrobial Applications
Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4][12][13][14][15][16] The mechanism of action for antifungal triazoles often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] The antibacterial activity can be attributed to the inhibition of various bacterial enzymes.
Signaling Pathway of Antifungal Triazoles
Caption: Inhibition of ergosterol biosynthesis.
Protocol 3: Antibacterial Susceptibility Testing by Agar Well Diffusion Method
Rationale: The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[5] It is a qualitative or semi-quantitative method where the diameter of the zone of inhibition around a well containing the test compound is measured.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)
-
Nutrient Agar plates
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
This compound solution (in DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (DMSO)
-
Incubator (37°C)
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a fresh inoculum of the bacterial strains in nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a nutrient agar plate to ensure a uniform lawn of bacterial growth.
-
-
Preparation of Wells:
-
Using a sterile cork borer, punch wells of 6 mm diameter into the agar plate.
-
-
Addition of Test Compound and Controls:
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution into one of the wells.
-
Similarly, add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity. The results are often compared to the positive control.
-
| Bacterial Strain | Type | Reported Activity of Analogues |
| Staphylococcus aureus | Gram-positive | Active[4][12][13] |
| Escherichia coli | Gram-negative | Varied activity[4][12] |
| Pseudomonas aeruginosa | Gram-negative | Varied activity[4] |
| Bacillus subtilis | Gram-positive | Active[13] |
IV. Conclusion and Future Perspectives
This compound is a versatile and highly promising scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse biological activities, particularly in anticancer and antimicrobial applications, make it an attractive starting point for drug discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, screen, and evaluate the therapeutic potential of this compound and its future derivatives. Further derivatization at the N-4 position or the thiol group can lead to the generation of libraries of compounds with potentially enhanced potency and selectivity, paving the way for the development of novel and effective therapeutic agents.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 15, 2026, from [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 15, 2026, from [Link]
-
Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025, November 26). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Anti-tuberculosis activity research of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. (n.d.). Current issues in pharmacy and medicine: science and practice. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Biointerface Research in Applied Chemistry. Retrieved January 15, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved January 15, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (2022, October 17). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Zaporozhye Medical Journal. Retrieved January 15, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025, October 16). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). Current issues in pharmacy and medicine: science and practice. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for the Experimental Setup of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol Reactions
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal and materials chemistry, renowned for its diverse biological activities and coordination properties.[1] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention due to their wide-ranging pharmacological applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] The presence of a thiol group and adjacent nitrogen atoms in the heterocyclic ring provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures with tunable properties.
The subject of this guide, 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, is a valuable intermediate for the development of novel therapeutic agents and functional materials. The strategic placement of the 2-methylphenyl (o-tolyl) group can influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy or modifying its coordination behavior.
This document provides a comprehensive overview of the experimental setup for key reactions involving this compound, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Part 1: Synthesis of the Core Moiety: this compound
The synthesis of the target triazole is typically achieved through the cyclization of a thiosemicarbazide precursor, which is itself derived from the corresponding acid hydrazide.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for 5-(2-methylphenyl)-4-amino-4H-1,2,4-triazole-3-thiol.
Protocol 1.1: Synthesis of 2-Methylbenzoyl Hydrazide
-
Rationale: The conversion of a carboxylic acid to its corresponding acid hydrazide is a fundamental step. Thionyl chloride is an effective reagent for converting the carboxylic acid to the more reactive acid chloride, which readily reacts with hydrazine hydrate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid (0.1 mol) and thionyl chloride (0.15 mol).
-
Reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting 2-methylbenzoyl chloride, slowly add a solution of hydrazine hydrate (0.12 mol) in a suitable solvent like ethanol, while keeping the temperature below 10 °C using an ice bath.
-
Stir the mixture at room temperature for 1-2 hours.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield pure 2-methylbenzoyl hydrazide.
-
-
Self-Validation: The formation of a white crystalline solid is expected. The melting point of the product should be sharp and consistent with literature values.
Protocol 1.2: Synthesis of this compound
-
Rationale: The reaction of the acid hydrazide with carbon disulfide in the presence of a base (potassium hydroxide) forms a potassium dithiocarbazinate salt. This salt, upon heating with hydrazine hydrate, undergoes cyclization to form the 4-amino-1,2,4-triazole-3-thiol.[4][5]
-
Procedure:
-
Dissolve 2-methylbenzoyl hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (150 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium 2-(2-methylbenzoyl)hydrazinecarbodithioate is filtered, washed with cold ether, and dried.
-
To the potassium salt (0.1 mol), add hydrazine hydrate (0.2 mol) and reflux in water for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).[4]
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-(2-methylphenyl)-4-amino-4H-1,2,4-triazole-3-thiol. To obtain the 4H-1,2,4-triazole-3-thiol without the 4-amino group, the cyclization of the thiosemicarbazide intermediate is performed in an alkaline medium without the addition of hydrazine hydrate.[6]
-
-
Self-Validation: The evolution of H₂S gas is a key indicator of the cyclization reaction. The final product should be a crystalline solid with a defined melting point. Purity can be checked by TLC.
Part 2: Key Reactions and Experimental Setups
The synthesized this compound serves as a versatile building block for a variety of derivatives.
Protocol 2.1: S-Alkylation
-
Rationale: The thiol group in the triazole exists in tautomeric equilibrium with the thione form. In the presence of a base, the thiol proton is readily abstracted, forming a thiolate anion which is a potent nucleophile for reaction with alkyl halides.[7]
-
Procedure:
-
Dissolve this compound (10 mmol) in a suitable solvent such as ethanol or DMF.
-
Add a base, such as sodium hydroxide or potassium carbonate (12 mmol), and stir for 30 minutes at room temperature.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (11 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
-
-
Self-Validation: Disappearance of the starting material on the TLC plate indicates reaction completion. The formation of a new spot corresponding to the S-alkylated product should be observed. The structure can be confirmed by the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum.
Data Table: Representative S-Alkylated Derivatives
| Product | Alkylating Agent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Highlights |
| 3-(Methylthio)-5-(2-methylphenyl)-4H-1,2,4-triazole | Methyl iodide | 85-95 | 185-187 | Singlet for S-CH₃ around 2.5-2.7 ppm; singlet for Ar-CH₃ around 2.3-2.4 ppm; multiplet for aromatic protons. |
| 3-(Ethylthio)-5-(2-methylphenyl)-4H-1,2,4-triazole | Ethyl bromide | 80-90 | 160-162 | Triplet for S-CH₂-CH₃ around 1.3-1.5 ppm; quartet for S-CH₂ -CH₃ around 3.0-3.3 ppm; other signals as expected. |
| 3-(Benzylthio)-5-(2-methylphenyl)-4H-1,2,4-triazole | Benzyl chloride | 85-95 | 178-180 | Singlet for S-CH₂-Ph around 4.2-4.5 ppm; multiplet for aromatic protons. |
(Note: The data presented are hypothetical but representative for such compounds.)
Protocol 2.2: Mannich Reaction
-
Rationale: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In this case, the N-H of the triazole ring acts as the active hydrogen source. The reaction typically proceeds under mild conditions.[8]
-
Procedure:
-
To a solution of this compound (10 mmol) in ethanol, add formaldehyde (37% aqueous solution, 15 mmol).
-
Add a secondary amine (e.g., morpholine, piperidine) (12 mmol) dropwise while stirring.
-
Stir the mixture at room temperature for 6-8 hours.
-
The precipitated Mannich base is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.
-
-
Self-Validation: The formation of a precipitate indicates the reaction is proceeding. The structure of the Mannich base can be confirmed by the appearance of a singlet for the N-CH₂-N bridge in the ¹H NMR spectrum, typically in the range of 4.5-5.5 ppm.
Protocol 2.3: Formation of Schiff Bases
-
Rationale: Schiff bases are formed by the condensation of a primary amine with a carbonyl compound. For this reaction, the 4-amino derivative of the triazole is required. The reaction is typically acid-catalyzed and involves the removal of water.[9][10]
-
Procedure:
-
Dissolve 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (10 mmol) and a substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (10 mmol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Upon cooling, the Schiff base precipitates out.
-
Filter the product, wash with cold ethanol, and recrystallize to obtain the pure compound.
-
-
Self-Validation: A color change or formation of a precipitate upon cooling is indicative of product formation. In the ¹H NMR spectrum, the disappearance of the -NH₂ signal and the appearance of a new singlet for the azomethine proton (-N=CH-) in the range of 8.0-10.0 ppm confirms the formation of the Schiff base.[11]
Workflow for Schiff Base and Metal Complex Formation
Caption: Reaction pathway for Schiff base formation and subsequent metal complexation.
Protocol 2.4: Synthesis of Metal Complexes
-
Rationale: The Schiff bases derived from 4-amino-1,2,4-triazole-3-thiols are excellent ligands for transition metals. The coordination typically occurs through the thiol sulfur (after deprotonation) and the azomethine nitrogen, forming stable chelate rings.[12][13]
-
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot methanol.
-
In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) (1 mmol) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH to slightly alkaline by adding a few drops of an alcoholic solution of NaOH or ammonia to facilitate deprotonation of the thiol group.
-
Reflux the mixture for 2-3 hours.
-
The colored precipitate of the metal complex is filtered, washed with methanol, and dried in a desiccator.
-
-
Self-Validation: The formation of a colored precipitate is a strong indication of complex formation. In the IR spectrum of the complex, the disappearance of the S-H stretching band and a shift in the C=N stretching frequency compared to the free ligand confirm coordination.
Conclusion
The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this compound. The versatility of this core structure, coupled with the straightforward nature of the reactions described, makes it an attractive scaffold for the development of new molecules with potential applications in pharmacology and materials science. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, and all synthesized compounds should be fully characterized using modern analytical techniques to confirm their structure and purity.
References
-
Kumar, V., Kumar, A., & Mishra, L. (2025). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4).
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
-
EA Journals. (n.d.). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. Retrieved from [Link]
-
Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1. Available at: [Link]
-
Prachand, S., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 8(12), 057-065. Available at: [Link]
-
Selvaraj, S., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 639-646. Available at: [Link]
-
Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[12][13][14]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
-
Othman, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Pharmaceutical Chemistry Journal, 55, 256-262. Available at: [Link]
-
Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Novel Mn(II), Fe(II) and Fe(III) complex of 5-ethyl-4-[(E)- (phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Valicsek, V.-S., & Badea, V. (2025). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, M1234. Available at: [Link]
-
Küçükgüzel, İ., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1059-1070. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
Dovbnya, D. V., et al. (2021). Synthesis and alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones. Odesa Pharmaceutical and Chemical Journal, 21(2), 11-17. Available at: [Link]
-
Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Retrieved from [Link]
-
Preprints.org. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Retrieved from [Link]
-
Khan, I., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports, 10, 9134. Available at: [Link]
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ResearchGate. (n.d.). Mannich reaction of 4-amino-5-methyl-4H-s-triazole-3-thiol (8) and its benzylidene derivatives (12a–c). Retrieved from [Link]
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MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
For: Researchers, scientists, and drug development professionals.
Introduction
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as 5-o-tolyl-4H-[1][2][3]triazole-3-thiol, is a heterocyclic compound featuring a triazole core. The 1,2,4-triazole scaffold is a prominent feature in a multitude of pharmacologically active agents, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The thiol substituent, in particular, offers a versatile handle for synthetic modification, making this class of compounds valuable as intermediates in drug discovery and materials science.[2]
Given its potential significance, the rigorous analytical characterization of this compound is paramount. Accurate and robust analytical methods are essential for confirming its identity, determining purity, quantifying its presence in various matrices, and ensuring the quality and consistency of research and development outcomes.
This document provides a comprehensive guide to the essential analytical techniques for the characterization of this compound. It is designed to offer both foundational principles and detailed, actionable protocols for immediate application in a laboratory setting. A critical consideration for this molecule is the potential for thione-thiol tautomerism, a phenomenon where the proton can reside on either a nitrogen (thione form) or the sulfur (thiol form).[1][5] The analytical methods described herein are capable of probing and distinguishing these structural nuances.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S | [6] |
| Molecular Weight | 191.25 g/mol | [6] |
| Appearance | Solid | [6] |
Section 1: Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of synthesized compounds and for their quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile, polar compounds like this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Method: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from non-polar impurities (which will be strongly retained) and very polar impurities (which will elute quickly). The potential for thione-thiol tautomerism can sometimes be observed by HPLC-MS, where two peaks with the same mass might be detected under specific conditions.[7]
Protocol: Purity Determination by RP-HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven. An Agilent 1260 Infinity system or equivalent is suitable.[7]
-
Column: Zorbax Stable Bond RP-18 (or equivalent C18 column), 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Causality: The acidic modifier (formic acid) helps to ensure consistent protonation of the analyte, leading to sharper peaks and more reproducible retention times.
-
-
Elution Method: Isocratic or Gradient. An initial isocratic elution with 60% B for 10 minutes is a good starting point. If impurities are not well-resolved, a gradient can be employed (e.g., 40% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. The optimal wavelength should be determined by running a UV-Vis spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile or a mixture of Acetonitrile/Water to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow for HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis.
Section 2: Mass Spectrometry for Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. Coupling HPLC with MS (LC-MS) provides the highest level of confidence in peak identification.
Principle of Method: LC-MS combines the separation power of HPLC with the mass analysis capability of MS. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like triazoles, typically forming protonated molecules [M+H]⁺ in positive ion mode. High-resolution MS (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can determine the mass with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula.[1]
Protocol: Identity Confirmation by HPLC-ESI-TOF-MS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Agilent Q-TOF, Waters SYNAPT).[1]
-
HPLC Conditions: Use the same RP-HPLC conditions as described in Section 1.1.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Nebulizer Gas (N₂): 30-40 psi.
-
Drying Gas (N₂) Flow: 8-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50 - 500.
-
Self-Validation: The system should be calibrated before analysis, and the mass accuracy for the target ion should be within 5 ppm of the theoretical value.[1]
-
-
Expected Data: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Theoretical m/z for [C₉H₉N₃S + H]⁺: 192.0566
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. The measured accurate mass of the molecular ion should be compared to the theoretical mass to confirm the elemental composition. Fragmentation patterns, if generated via in-source CID or MS/MS, can provide further structural confirmation.[1][8]
Section 3: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the compound's chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR is the most powerful technique for de novo structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For triazole-thiol compounds, the chemical shift of the N-H and S-H protons can be particularly informative for tautomeric form analysis.[9][10] The characteristic N-H proton signal for the thione tautomer is typically found at a very low field (13-14 ppm), while the S-H proton of the thiol tautomer is found much further upfield.[1][9][11]
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH, SH).[11]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
-
Expected Spectral Data: Based on the structure and data from similar compounds:[11][12][13]
-
¹H NMR (in DMSO-d₆):
-
~13.5-14.0 ppm: A broad singlet, corresponding to the N-H proton of the triazole ring.
-
~7.2-7.6 ppm: A multiplet, corresponding to the 4 aromatic protons of the 2-methylphenyl group.
-
~2.3 ppm: A singlet, corresponding to the 3 protons of the methyl (CH₃) group.
-
Note: The SH proton signal, if present as the thiol tautomer, can be broad and its position variable.[12]
-
-
¹³C NMR (in DMSO-d₆):
-
~165-170 ppm: Carbonyl-like carbon (C=S) of the thione form or the C-SH carbon.
-
~145-155 ppm: Other triazole ring carbon.
-
~125-140 ppm: Aromatic carbons.
-
~15-20 ppm: Methyl carbon.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Method: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent technique for quickly confirming the presence of key structural features. For this molecule, the N-H, C=N, and C=S/S-H stretches are of primary interest and can help distinguish between thione and thiol tautomers.[1]
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3100 | N-H Stretch | Triazole N-H (Thione form) |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl C-H |
| ~2600-2550 | S-H Stretch | Thiol S-H (Thiol form, often weak) |
| ~1610 | C=N Stretch | Triazole ring |
| ~1300 | N-C=S Stretch | Thione group |
Integrated Analytical Strategy
Caption: Integrated strategy for comprehensive analysis.
Section 4: Summary of Analytical Techniques
This table provides a comparative overview of the primary analytical techniques discussed.
| Technique | Primary Application | Key Information Provided | Strengths | Limitations |
| RP-HPLC | Purity Assessment & Quantification | Retention time, peak area (% purity) | High resolution, quantitative, robust | Limited structural information |
| LC-MS | Identity Confirmation | Molecular weight, elemental formula | High specificity and sensitivity | Requires specialized equipment |
| NMR | Structural Elucidation | Atom connectivity, chemical environment | Unambiguous structure determination | Lower sensitivity, requires pure sample |
| FT-IR | Functional Group Analysis | Presence of key bonds (N-H, C=S, etc.) | Fast, simple, non-destructive | Provides general, not detailed, structure |
References
-
Gierczak, T., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. Available at: [Link]
- Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
- ResearchGate. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
-
ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. Available at: [Link]
-
Asiri, A. M. (2003). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
- Zaporozhye State Medical University. (2016). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.
- Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank.
- Preprints.org. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Preprints.org.
-
Istanbul University Press. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
-
Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
- ResearchGate. (2022). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. Available at: [Link]
- Istanbul University - Cerrahpasa. (2022).
- Ginekologia i Poloznictwo. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo.
- National University of Pharmacy. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
- DergiPark. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. DergiPark.
-
MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
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- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
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Application Notes and Protocols for 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a versatile ligand in coordination chemistry. It details its synthesis, characterization, and the preparation of its metal complexes, with a focus on practical laboratory protocols and the underlying chemical principles.
Introduction: The Versatility of Triazole-Based Ligands
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and materials chemistry. Their rigid framework, coupled with the presence of multiple nitrogen atoms and other heteroatoms, makes them excellent candidates for constructing diverse molecular architectures with a wide array of applications. The introduction of a thiol group at the 3-position and a 2-methylphenyl substituent at the 5-position of the 4H-1,2,4-triazole ring system imparts specific steric and electronic properties to the ligand, influencing its coordination behavior and the characteristics of the resulting metal complexes.
The this compound ligand can exist in tautomeric forms, the thione and thiol forms, which dictates its coordination mode. In the deprotonated thiol form, it typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complexes. The presence of the 2-methylphenyl group can introduce steric hindrance, influencing the geometry of the metal complexes and potentially leading to interesting structural and reactivity patterns.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the corresponding benzoic acid derivative. The general synthetic pathway is illustrated below.
Figure 1: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of 2-Methylbenzohydrazide
Rationale: This initial step converts the carboxylic acid into a more reactive hydrazide, which is essential for the subsequent reaction with carbon disulfide.
Materials:
-
2-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (80% or higher)
-
Anhydrous methanol
-
Dry benzene (or toluene)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylbenzoic acid (0.1 mol) in dry benzene (50 mL).
-
Slowly add thionyl chloride (0.12 mol) dropwise to the solution at room temperature with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and benzene by distillation under reduced pressure.
-
To the resulting 2-methylbenzoyl chloride, add anhydrous methanol (50 mL) and cool the mixture in an ice bath.
-
Slowly add hydrazine hydrate (0.15 mol) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, continue stirring for another hour at room temperature.
-
The precipitated solid, 2-methylbenzohydrazide, is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.
Protocol 2.2: Synthesis of Potassium 3-(2-methylbenzoyl)dithiocarbazate
Rationale: The hydrazide is reacted with carbon disulfide in a basic medium to form the key intermediate, a dithiocarbazinate salt.
Materials:
-
2-Methylbenzohydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Beaker, magnetic stirrer.
Procedure:
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (50 mL) in a beaker.
-
Add 2-methylbenzohydrazide (0.1 mol) to the ethanolic KOH solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with continuous stirring over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Precipitate the potassium salt by adding anhydrous diethyl ether (100 mL).
-
Filter the resulting solid, wash it with diethyl ether, and dry it in a desiccator.
Protocol 2.3: Synthesis of this compound
Rationale: The dithiocarbazinate salt undergoes cyclization in the presence of hydrazine hydrate to form the desired triazole-thiol ring.
Materials:
-
Potassium 3-(2-methylbenzoyl)dithiocarbazate
-
Hydrazine hydrate (80% or higher)
-
Water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Suspend potassium 3-(2-methylbenzoyl)dithiocarbazate (0.1 mol) in water (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.2 mol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. The evolution of hydrogen sulfide (H₂S) gas indicates the progress of the reaction (use a lead acetate paper test to monitor).
-
After the reaction is complete (cessation of H₂S evolution), cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated white solid, this compound, is filtered, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from ethanol to obtain pure crystals.
Coordination Chemistry and Synthesis of Metal Complexes
This compound typically acts as a bidentate ligand, coordinating to metal ions in its deprotonated form through the thiol sulfur and the N4 nitrogen atom of the triazole ring.
Figure 2: General coordination mode of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiolate.
The synthesis of metal complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.
Protocol 3.1: General Synthesis of M(II) Complexes [M = Cu(II), Ni(II), Co(II), Zn(II)]
Rationale: This protocol describes a general method for the synthesis of divalent metal complexes. The choice of metal salt and solvent can be adjusted based on the desired complex and solubility.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
If the ligand is not deprotonated, a few drops of triethylamine can be added to facilitate the formation of the complex.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution to room temperature. The colored precipitate of the metal complex will form.
-
Filter the complex, wash it with ethanol and then with diethyl ether, and dry it in a vacuum desiccator.
Table 1: Expected Properties of Synthesized M(II) Complexes
| Metal Ion | Expected Color of Complex | Probable Geometry | Magnetic Moment (μB) |
| Cu(II) | Green/Blue | Distorted Octahedral/Square Planar | 1.7-2.2 |
| Ni(II) | Green | Octahedral | 2.8-3.5 |
| Co(II) | Pink/Blue | Octahedral/Tetrahedral | 4.3-5.2 |
| Zn(II) | White | Tetrahedral | Diamagnetic |
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
FT-IR Spectroscopy: The IR spectrum of the free ligand is expected to show a characteristic ν(S-H) stretching band around 2550-2600 cm⁻¹, which should disappear upon complexation, indicating deprotonation and coordination of the thiol group. The ν(C=N) stretching vibration of the triazole ring, typically observed around 1600-1620 cm⁻¹, may shift upon coordination. New bands in the far-IR region (below 500 cm⁻¹) can be attributed to ν(M-N) and ν(M-S) vibrations.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the ligand (in DMSO-d₆), the thiol proton (SH) is expected to appear as a broad singlet at a downfield chemical shift (around 13-14 ppm). This signal will be absent in the spectra of the diamagnetic complexes (e.g., Zn(II)), confirming coordination through the deprotonated thiol group. The signals for the aromatic protons and the methyl protons of the 2-methylphenyl group will also be present.
-
UV-Vis Spectroscopy: The electronic spectra of the transition metal complexes provide information about their geometry. For instance, d-d transitions in the visible region are characteristic of specific coordination environments for Cu(II), Ni(II), and Co(II) complexes.
Other Analytical Techniques
-
Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to confirm the empirical formula of the synthesized compounds.
-
Molar Conductance Measurements: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complexes. Low molar conductance values typically indicate non-electrolytic complexes.
-
Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the paramagnetic transition metal complexes, which provides insights into their electronic configuration and geometry.
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Applications of this compound Metal Complexes
Metal complexes of triazole-thiol ligands have shown promise in various fields, primarily due to their biological activities.
Application Notes and Protocols for 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in Agricultural Research
Abstract
The 1,2,4-triazole heterocycle is a foundational scaffold in the development of a wide array of bioactive molecules utilized in both medicine and agriculture.[1][2] Compounds featuring this core structure are prominent as fungicides, herbicides, and plant growth regulators.[1] This document provides detailed application notes and experimental protocols for the investigation of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a specific derivative with significant potential in agricultural applications. Drawing from the established biological activities of related 1,2,4-triazole-3-thiol compounds, this guide outlines methodologies for its synthesis, and subsequent evaluation of its fungicidal, plant growth regulatory, and herbicidal properties. The protocols are designed for researchers and scientists in agrochemical discovery and development, providing a framework for systematic evaluation and elucidation of this compound's practical uses.
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a critical pharmacophore in a multitude of commercial agrochemicals.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, which can be fine-tuned by altering the substituents on the triazole ring. The presence of a thiol group at the 3-position and an aryl group, such as 2-methylphenyl, at the 5-position creates a molecule with a high potential for bioactivity.
Derivatives of 1,2,4-triazole are recognized for their ability to be synthesized into novel compounds with a range of applications, from antimicrobial and anticonvulsant to antidepressant properties.[3] In the agricultural sector, these compounds have been extensively developed as herbicides due to their high efficacy, crop tolerance, and low mammalian toxicity.[3] Furthermore, the 1,2,4-triazole nucleus is a key component in a variety of fungicides and plant growth regulators.[1][4]
The fungicidal action of many triazoles is attributed to their ability to inhibit ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane.[5] As plant growth regulators, they often function by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate plant stature and development.[5] Given these established activities within the triazole class, this compound is a compelling candidate for investigation as a multi-functional agrochemical.
These application notes will provide a foundational guide to synthesizing and evaluating the agricultural potential of this specific compound.
Synthesis of this compound
The synthesis of 5-aryl-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically achieved through the cyclization of an appropriate thiosemicarbazide precursor.[3][6] The following protocol is a generalized yet robust method for the laboratory-scale synthesis of the title compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
2-Methylbenzoyl chloride
-
Hydrazine hydrate (80-100%)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Synthesis of 2-Methylbenzohydrazide:
-
In a round-bottom flask, dissolve 2-methylbenzoyl chloride in a suitable solvent like ethanol.
-
Cool the solution in an ice bath and slowly add an equimolar amount of hydrazine hydrate with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The resulting precipitate of 2-methylbenzohydrazide is collected by filtration, washed with cold water, and dried.
-
-
Synthesis of Potassium 3-(2-methylbenzoyl)dithiocarbazate:
-
In a flask, dissolve potassium hydroxide in absolute ethanol.
-
To this solution, add the synthesized 2-methylbenzohydrazide.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring vigorously.
-
Continue stirring for 12-18 hours at room temperature.[6]
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.
-
-
Cyclization to this compound:
-
Suspend the potassium dithiocarbazinate salt in water.
-
Reflux the mixture for 4-6 hours, monitoring for the cessation of hydrogen sulfide (H₂S) evolution (can be tested with lead acetate paper).
-
After cooling, dilute the reaction mixture with cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and recrystallized from ethanol.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][7]
Application in Fungal Disease Management
A significant number of 1,2,4-triazole derivatives are potent antifungal agents, making this a primary area of investigation for this compound.[9][10]
Antifungal Screening Protocol
This protocol outlines an in vitro method for assessing the antifungal activity of the synthesized compound against common plant pathogenic fungi.
Materials:
-
Synthesized this compound
-
Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Pyricularia oryzae)[11]
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile petri dishes
-
Commercial fungicide (e.g., Tebuconazole) as a positive control[11]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Amended Media:
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
-
Incubation and Observation:
-
Incubate the plates at an appropriate temperature (typically 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for the compound against each fungus.
-
Expected Outcomes and Mechanistic Insights
It is hypothesized that this compound will exhibit significant antifungal activity. The presence of the 2-methylphenyl group may influence its lipophilicity and interaction with the target site. The presumed mechanism of action is the inhibition of a cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[5] Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
Application as a Plant Growth Regulator
Triazole compounds are well-documented as potent plant growth regulators (PGRs).[5] They typically act as growth retardants, which can be beneficial in agriculture for producing more compact and robust plants, increasing yield, and enhancing stress tolerance.
Plant Growth Regulation Assay
This protocol describes a simple bioassay to evaluate the plant growth regulatory effects of the compound on a model plant species like wheat or tomato.
Materials:
-
Synthesized this compound
-
Seeds of a model plant (e.g., wheat, tomato)
-
Pots with sterile potting mix
-
Growth chamber or greenhouse with controlled environmental conditions
-
Commercial plant growth regulator (e.g., Paclobutrazol) as a positive control
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of aqueous solutions of the test compound at different concentrations (e.g., 10, 25, 50, 100 ppm), using a small amount of a surfactant to aid in dissolution and application. Include a water-only control.
-
Seed Germination and Seedling Growth:
-
Sow the seeds in pots and allow them to germinate and grow to a specific stage (e.g., the two-leaf stage).
-
-
Application of Test Compound:
-
Apply the treatment solutions as a foliar spray or a soil drench to the seedlings. Ensure even application.
-
-
Growth Measurement:
-
After a set period (e.g., 2-4 weeks), measure various growth parameters, including:
-
Plant height
-
Stem diameter
-
Root length and biomass
-
Leaf area and chlorophyll content
-
Fresh and dry weight of the plants
-
-
-
Data Analysis:
-
Compare the growth parameters of the treated plants with the control group to determine the effect of the compound on plant growth. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
-
Anticipated Effects and Mode of Action
The primary anticipated effect is a reduction in plant height, characteristic of a growth retardant. This is likely due to the inhibition of gibberellin biosynthesis.[5] Other potential effects could include darker green leaves due to increased chlorophyll concentration, enhanced root growth, and improved tolerance to abiotic stresses like drought or salinity.
Evaluation of Herbicidal Activity
Some 1,2,4-triazole derivatives have shown promise as herbicides.[1][12] Therefore, it is prudent to screen this compound for any herbicidal properties.
Herbicidal Screening Protocol
This protocol outlines a pre-emergence and post-emergence herbicidal screening assay.
Materials:
-
Synthesized this compound
-
Seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Seeds of a crop species for selectivity testing (e.g., maize, wheat)
-
Pots or trays with soil
-
A commercial herbicide as a positive control
Procedure:
-
Pre-emergence Application:
-
Sow the seeds of the weed and crop species in separate pots.
-
Apply the test compound at various concentrations as a soil surface spray.
-
Water the pots and place them in a growth chamber.
-
After 2-3 weeks, assess the percentage of weed control and crop injury.
-
-
Post-emergence Application:
-
Sow the seeds and allow the plants to grow to the 2-4 leaf stage.
-
Apply the test compound as a foliar spray.
-
After 2-3 weeks, evaluate the percentage of weed control and crop injury.
-
-
Data Analysis:
-
Visually score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
-
Determine the GR₅₀ (concentration required for 50% growth reduction) for the weed species.
-
Potential Mechanism of Herbicidal Action
If herbicidal activity is observed, the mechanism could be varied. Some triazole herbicides are known to inhibit specific enzymes in amino acid or lipid biosynthesis pathways in plants. For instance, some related compounds act as transketolase inhibitors.[12] Further studies would be required to elucidate the specific mode of action.
Summary and Future Directions
The compound this compound represents a promising scaffold for the development of novel agrochemicals. Based on the well-established bioactivities of the 1,2,4-triazole-3-thiol class of molecules, it is a strong candidate for possessing fungicidal and plant growth regulatory properties, with a potential for herbicidal activity. The protocols outlined in this guide provide a comprehensive framework for the initial synthesis and systematic evaluation of these potential applications.
Future research should focus on optimizing the synthesis, expanding the scope of the biological screenings to a wider range of fungal pathogens and plant species, and elucidating the precise mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the discovery of compounds with enhanced efficacy and selectivity. Furthermore, toxicological and environmental fate studies will be crucial for any derivative that shows significant promise for commercial development.
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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National Center for Biotechnology Information. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed. (2021). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Retrieved from [Link]
-
KTU AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][11][13] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link] organics6030041
-
MDPI. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]
-
ResearchGate. (2023). Triazoles as Plant Growth Regulators and Stress Protectants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
RJPT. (2017). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[3][11][13]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2020). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]
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Der Pharma Chemica. (2014). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Assay Development with 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutically important agents.[1][2] This heterocyclic system is noted for its metabolic stability, ability to engage in hydrogen bonding as both a donor and acceptor, and its capacity to enhance the solubility and pharmacological profile of drug candidates.[2] Derivatives of 1,2,4-triazole-3-thiol, in particular, exhibit an exceptionally broad spectrum of biological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[1][3][4][5][6] This application note focuses on a specific derivative, 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (also known as 5-o-tolyl-4H-1,2,4-triazole-3-thiol), a solid compound with the molecular formula C₉H₉N₃S and a molecular weight of 191.25 g/mol .[7] We provide a series of detailed, validated protocols for researchers, scientists, and drug development professionals to comprehensively screen and characterize the biological potential of this compound and its analogues. The methodologies outlined herein cover foundational assays in oncology, microbiology, and enzymology, with a focus on explaining the causal science behind experimental design to ensure robust and reproducible results.
Introduction: The Scientific Rationale
The therapeutic versatility of the 1,2,4-triazole-3-thiol scaffold stems from its unique physicochemical properties. The thiol/thione tautomerism and the triazole ring's electronic nature allow these molecules to coordinate with metal ions in enzyme active sites or interact with key residues in biological receptors.[4] The literature extensively documents the efficacy of this class of compounds across various disease models.
-
Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines, including melanoma, breast, and pancreatic cancer.[8][9][10] Some derivatives have been shown to interrupt the p53-MDM2 interaction, offering a pathway for non-genotoxic cancer therapy.[2]
-
Antimicrobial Activity: As a class, these compounds are potent antibacterial and antifungal agents, showing efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus.[11][12][13]
-
Enzyme Inhibition: The triazole nucleus is a highly effective pharmacophore for designing enzyme inhibitors.[14] Derivatives have shown significant inhibitory activity against a range of enzymes such as α-glucosidase and α-amylase (relevant to diabetes), as well as acetylcholinesterase and butyrylcholinesterase (implicated in neurological disorders).[14][15][16]
This guide provides the essential workflows to begin exploring these activities for this compound.
Protocol: In Vitro Anticancer Activity Assessment
A primary step in evaluating a novel compound for oncology applications is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. If cytotoxicity is observed, a subsequent wound-healing assay can provide initial insights into the compound's potential to inhibit cell migration, a key process in metastasis.[8]
Assay 1: Cell Viability (MTT Assay)
Principle: This assay quantifies the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This initial incubation allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
-
Compound Preparation: Prepare a 2X working solution of this compound by diluting the DMSO stock in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells with medium only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour exposure is typically sufficient to observe significant anti-proliferative effects that require cells to undergo one or two doublings.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) ± SD |
| This compound | MDA-MB-231 | Experimental Value |
| This compound | A549 | Experimental Value |
| Doxorubicin (Positive Control) | MDA-MB-231 | Literature/Experimental Value |
Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] This quantitative assay identifies the lowest concentration of a compound that prevents the visible growth of a microorganism.
Assay 2: Minimum Inhibitory Concentration (MIC)
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, bacterial growth is assessed by visual turbidity or by using a metabolic indicator. The MIC is the lowest concentration where no growth is observed.
Protocol:
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last dilution well.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus ATCC 25923) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without any compound.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
Positive Control: Run a parallel dilution series with a standard antibiotic like Ciprofloxacin or Streptomycin.[12]
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
Data Presentation:
| Compound | Organism (e.g., S. aureus) | MIC (µg/mL) |
| This compound | S. aureus ATCC 25923 | Experimental Value |
| This compound | E. coli ATCC 25922 | Experimental Value |
| Ciprofloxacin (Positive Control) | S. aureus ATCC 25923 | ≤ 1 |
Protocol: Enzyme Inhibition Screening
Given the prevalence of enzyme inhibition among triazole derivatives[3][15], a general colorimetric assay is an excellent starting point. Here, we detail a protocol for α-glucosidase, an enzyme involved in carbohydrate digestion, making it a key target in type 2 diabetes management.[16]
Assay 3: α-Glucosidase Inhibition Assay
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. An inhibitor will reduce the rate of this reaction, resulting in a lower absorbance signal.
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of pNPG in the same phosphate buffer.
-
Test Compound: Prepare serial dilutions of this compound in buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilution (or buffer for control) to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Rationale: Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
Initiate the reaction by adding 20 µL of the substrate solution (pNPG) to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Controls:
-
100% Activity Control: Enzyme + Substrate + Buffer (no inhibitor).
-
Inhibitor Control: A known α-glucosidase inhibitor like Acarbose.[16]
-
Blank: Buffer + Substrate (no enzyme).
-
-
Data Analysis: Calculate the percentage of inhibition using the formula:
-
% Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.
-
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the initial biological characterization of this compound. Positive results from these primary screens should be followed by more advanced, mechanism-of-action studies. For instance, active anticancer compounds could be investigated in apoptosis or cell cycle assays, while potent antimicrobial hits should be tested for bactericidal versus bacteriostatic effects and evaluated for toxicity against mammalian cells to determine a selectivity index. The true value of this versatile scaffold lies in its potential for derivatization, and these assays provide the essential tools to guide structure-activity relationship (SAR) studies for the development of novel therapeutic agents.
References
- Title: Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles Source: Benchchem URL
- Title: A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives Source: ResearchGate URL
- Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues Source: NIH National Library of Medicine URL
- Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues Source: ACS Omega URL
- Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: NIH National Library of Medicine URL
- Title: Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents Source: DergiPark URL
- Title: Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)
- Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols Source: Advances in Microbiology URL
- Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL
- Title: synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives Source: ResearchGate URL
- Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: NIH National Library of Medicine URL
- Title: Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives Source: ResearchGate URL
- Title: Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)
- Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: NIH National Library of Medicine URL
- Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: MDPI URL
- Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: KTU AVES URL
- Title: Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)
- Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: Istanbul University Press URL
- Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL
- Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: NIH National Library of Medicine URL
- Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: NIH National Library of Medicine URL
- Title: (PDF)
- Title: Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol Source: ResearchGate URL
-
Title: 5-o-Tolyl-4H-[3][14][17]triazole-3-thiol Source: CymitQuimica URL:
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-o-Tolyl-4H-[1,2,4]triazole-3-thiol | CymitQuimica [cymitquimica.com]
- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and offer step-by-step solutions to improve your yield and purity.
Section 1: Synthetic Workflow Overview
The most prevalent and reliable method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols involves the alkaline-mediated cyclization of an intermediate 1-acylthiosemicarbazide.[1] This two-step process offers high yields and relatively straightforward purification. The overall workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My final yield is very low or I obtained no product. What went wrong?
Answer: Low yield is a common issue that can stem from several stages of the synthesis. Let's break down the potential causes, starting from the cyclization step.
-
Possible Cause A: Incomplete Cyclization. The conversion of 1-(2-methylbenzoyl)thiosemicarbazide to the triazole ring is a base-catalyzed intramolecular cyclodehydration.[2][3] Insufficient base, low temperature, or short reaction times can lead to incomplete conversion.
-
Solution: Ensure you are using an adequate concentration of base (e.g., 2N NaOH or KOH is common).[1] The reaction typically requires refluxing for several hours (3-4 hours is a good starting point) to drive the cyclization to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiosemicarbazide spot has disappeared.
-
-
Possible Cause B: Incorrect pH During Workup. The product, a triazole-thiol, is amphoteric. It is soluble in alkaline solution as its thiolate salt. To precipitate the product, the solution must be carefully acidified.
-
Solution: After the reaction mixture has cooled, acidify it slowly with a concentrated acid like HCl. The key is to reach the isoelectric point of the product, which typically falls in a pH range of 5-6, causing it to precipitate out of the solution.[2] Adding too much acid can sometimes lead to the formation of soluble salts, while insufficient acidification will leave the product dissolved in the basic solution. Use pH paper to monitor the acidification process.
-
-
Possible Cause C: Poor Quality of the Acylthiosemicarbazide Intermediate. The purity of your starting 1-(2-methylbenzoyl)thiosemicarbazide is crucial. Impurities can interfere with the cyclization reaction.
-
Solution: Purify the acylthiosemicarbazide intermediate by recrystallization (methanol or ethanol are often suitable) before proceeding to the cyclization step.[4] Confirm its purity via melting point and spectroscopic methods.
-
Caption: Troubleshooting flowchart for low product yield.
Question 2: I've isolated a product, but my NMR spectrum is inconsistent with the desired this compound. What could it be?
Answer: This strongly suggests the formation of an isomeric side product. The cyclization of acylthiosemicarbazides can lead to two different heterocyclic systems depending on the conditions.
-
Primary Suspect: 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. This is the most common isomer formed under different conditions.
-
Causality: The formation of the desired 1,2,4-triazole occurs via nucleophilic attack of the N4 nitrogen of the thiosemicarbazide onto the carbonyl carbon.[5] This pathway is favored under basic conditions . Conversely, under acidic conditions (e.g., using H₂SO₄ or polyphosphate ester without a subsequent base step), cyclodehydration can occur between the N2 nitrogen and the carbonyl carbon, leading to the 1,3,4-thiadiazole isomer.[2][6]
-
Confirmation & Solution: The two isomers are easily distinguishable by ¹H NMR. The N-H and S-H protons of the 1,2,4-triazole-3-thiol ring are exchangeable and typically appear as broad singlets at a very low field (δ 13-14 ppm).[2] In contrast, the amino group (-NH₂) protons of the 1,3,4-thiadiazol-2-amine appear much further upfield, often in the aromatic region (δ 7-8 ppm).[2] To ensure you synthesize the desired triazole, strictly adhere to using a strong alkaline medium (NaOH, KOH) for the cyclization step.
-
Question 3: My crude product is an oil or a sticky solid that is difficult to purify by recrystallization. How should I proceed?
Answer: This is a common purification challenge, often caused by residual solvents or minor impurities.
-
Solution A: Trituration. Before attempting recrystallization, try trituration. This involves stirring or grinding the crude oily product with a small amount of a solvent in which the desired product is insoluble but the impurities are soluble.
-
Procedure: Add a small volume of a non-polar solvent like hexanes or diethyl ether to your crude product. Stir vigorously with a spatula. The desired compound should solidify. Filter the solid and wash it with a fresh portion of the cold solvent. This process can often remove the impurities that inhibit crystallization.
-
-
Solution B: Re-evaluate Recrystallization Solvent. If trituration fails, your choice of recrystallization solvent may be suboptimal.
-
Procedure: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is typically a good first choice for this class of compounds.[1] If ethanol alone doesn't work, try a solvent pair system. Dissolve your crude product in a minimum amount of a hot "good" solvent (like ethanol or acetone) where it is very soluble. Then, slowly add a "poor" solvent (like water or hexanes) in which it is insoluble, dropwise, until the solution becomes persistently cloudy. Reheat to clarify and then allow to cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the detailed mechanism for the alkaline-mediated cyclization?
-
A1: The reaction proceeds via a base-catalyzed intramolecular nucleophilic addition-elimination.
-
Deprotonation: The strong base (OH⁻) abstracts a proton from one of the amide nitrogens of the acylthiosemicarbazide.
-
Intramolecular Attack: The resulting anion on the N4 nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Cyclization & Dehydration: The intermediate collapses, eliminating a molecule of water to form the five-membered triazole ring.
-
Tautomerization: The product exists in tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. The thiol form is often favored.
-
-
Caption: Mechanism of alkaline-mediated cyclization of acylthiosemicarbazide.
-
Q2: Are there alternative starting materials to 2-methylbenzoyl chloride?
-
A2: Yes. While using the acid chloride is very common, you can also synthesize the acylthiosemicarbazide intermediate by reacting 2-methylbenzoic acid hydrazide with an isothiocyanate (e.g., allylisothiocyanate or phenylisothiocyanate).[7] Another approach involves the direct reaction of 2-methylbenzoic acid with thiosemicarbazide using a coupling agent like polyphosphate ester (PPE), followed by the same alkaline cyclization step.[2][3]
-
-
Q3: What are the key safety precautions I should take?
-
A3:
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Thiosemicarbazide: This is a hazardous substance. Avoid inhalation and skin contact.
-
Strong Base/Acid: Both NaOH/KOH and concentrated HCl are highly corrosive. Handle with care. The neutralization step is exothermic and should be performed in an ice bath.
-
Gas Evolution: The acidification of the final reaction mixture may release hydrogen sulfide (H₂S), a toxic gas with a rotten egg smell. Ensure this step is performed in a fume hood.
-
-
Section 4: Protocols and Data
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Key Reagents | 2-Methylbenzoyl chloride, Thiosemicarbazide, Pyridine | 1-(2-methylbenzoyl)thiosemicarbazide, NaOH |
| Solvent | Dimethylformamide (DMF) or Pyridine[8] | Aqueous Solution or Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux (Approx. 100-110 °C)[1] |
| Reaction Time | 1-3 hours | 3-5 hours (Monitor by TLC)[1] |
| Workup | Precipitation with water, Filtration | Cooling, Acidification with HCl to pH ~5-6[2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide
-
In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 2-methylbenzoyl chloride (1.0 eq) dropwise to the stirred solution. An organic base like pyridine (1.1 eq) can be used to scavenge the HCl byproduct.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting white solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 1-(2-methylbenzoyl)thiosemicarbazide.
Protocol 2: Cyclization to this compound
-
Place the purified 1-(2-methylbenzoyl)thiosemicarbazide (1.0 eq) in a round-bottom flask.
-
Add a 2N aqueous solution of sodium hydroxide (approx. 5-10 volumes).[1]
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH reaches 5-6.
-
A white precipitate of the product will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash it with cold water until the filtrate is neutral, and dry it.
-
Recrystallize the crude product from ethanol to yield pure this compound.[1]
References
-
Gusak, K. N., Tverdokhlebov, A. V., & Shcherbina, T. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(10), 4222. [Link]
-
Jubie, S., Kalirajan, R., & Elango, K. (2011). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Serbian Chemical Society, 76(5), 671-682. [Link]
-
Tian, T., Zhang, M., & Chen, J. (2018). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and Water. Molecules, 23(11), 2825. [Link]
-
Gusak, K. N., Tverdokhlebov, A. V., & Shcherbina, T. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Gusak, K. N., Tverdokhlebov, A. V., & Shcherbina, T. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative... Sci-Hub. [Link]
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 26(6), 867-876. [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. [Link]
-
Palaska, E., Aytemir, M., & Uzbay, T. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
-
Dobosz, M., Pitucha, M., Dybala, I., & Koziol, A. E. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31). [Link]
-
Patent EP0013579A1. (1980). Synthesis of A) 2,4,6-trimethyl benzoyl thiosemicarbazide. PrepChem. [Link]
-
Al-Juboori, A. M. H., & Al-Masoudi, W. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5565-5573. [Link]
-
Khan, I., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 57(3). [Link]
-
Gökçe, M., Utku, S., & Küpeli, E. (2007). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Gazi University Journal of Science, 20(3), 113-124. [Link]
-
Siddiqui, N., & Idrees, S. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(3), 267-285. [Link]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and robust method is a three-step synthesis starting from 2-methylbenzoic acid or its ester. The general workflow involves:
-
Formation of 2-methylbenzohydrazide: This is typically achieved by reacting an ester of 2-methylbenzoic acid (e.g., methyl 2-methylbenzoate) with hydrazine hydrate.[1][2]
-
Synthesis of the Acylthiosemicarbazide Intermediate: The 2-methylbenzohydrazide is then reacted with a thiocyanate source. A common method is reacting it with an alkyl or aryl isothiocyanate. Alternatively, it can be reacted with carbon disulfide in the presence of a base, followed by the addition of hydrazine to form an intermediate which can then be acylated. The most direct route to the key intermediate, 1-(2-methylbenzoyl)thiosemicarbazide, involves the reaction of 2-methylbenzohydrazide with potassium thiocyanate in the presence of an acid.
-
Base-Mediated Intramolecular Cyclization: The 1-(2-methylbenzoyl)thiosemicarbazide intermediate is cyclized by heating in an alkaline medium (e.g., aqueous sodium hydroxide or potassium hydroxide) to yield the final this compound.[3][4]
Caption: General 3-step synthesis of the target triazole.
Q2: What is the importance of the thiol/thione tautomerism in this molecule?
A2: this compound exists in a tautomeric equilibrium with its thione form, 5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In the solid state and in polar solvents, the thione form is often predominant. This is crucial for spectroscopic characterization. For instance, in IR spectroscopy, you may observe a C=S stretching band and an N-H stretch, rather than a distinct S-H stretch.[4] In ¹H NMR, the proton on the nitrogen and the thiol proton can be exchangeable and may appear as a broad singlet at a low field (downfield) position, typically between 12-14 ppm in DMSO-d₆.[5][6]
Q3: Are there alternative cyclizing agents besides basic solutions?
A3: While alkaline conditions are standard for forming the 1,2,4-triazole ring from an acylthiosemicarbazide[7], other reagents have been explored for similar cyclizations. For instance, polyphosphate ester (PPE) has been used for the acylation of thiosemicarbazides followed by cyclodehydration.[5][8] However, for this specific transformation, aqueous sodium or potassium hydroxide provides a reliable, high-yielding, and cost-effective method.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Issue 1: Low Yield or Incomplete Reaction in the Final Cyclization Step
Question: I've refluxed my 1-(2-methylbenzoyl)thiosemicarbazide intermediate in base, but my yield of the final triazole is very low. TLC analysis shows a significant amount of remaining starting material. What went wrong?
Answer: This common issue usually stems from suboptimal reaction conditions. Here are the key parameters to investigate:
-
Causality - The Role of the Base: The base is not just a catalyst; it's a reactant that facilitates the crucial intramolecular cyclization. It deprotonates one of the hydrazinic nitrogen atoms, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the carbon of the thioamide group, leading to the formation of the triazole ring after dehydration. Insufficient base concentration means this initial deprotonation step is slow or incomplete.
-
Troubleshooting Steps:
-
Verify Base Concentration: The concentration of the aqueous NaOH or KOH solution is critical. Typically, a concentration between 2N (8%) and 4N (16%) is effective.[3] Too dilute a solution will not be strong enough to drive the reaction to completion, while an overly concentrated solution can promote hydrolysis or decomposition side reactions.[9]
-
Increase Reaction Time/Temperature: Ensure the reaction mixture is refluxing vigorously. For some substrates, a longer reflux time (e.g., 4-6 hours) may be necessary. Monitor the reaction's progress every hour using TLC (a typical eluent system would be ethyl acetate/hexane). The reaction is complete when the spot corresponding to the starting acylthiosemicarbazide has disappeared.
-
Ensure Homogeneity: The acylthiosemicarbazide intermediate may have poor solubility in purely aqueous base. Adding a co-solvent like ethanol can improve solubility and reaction rate.
-
| Parameter | Recommended Range | Rationale |
| Base | 2N - 4N NaOH or KOH | Ensures efficient deprotonation for nucleophilic attack. |
| Temperature | Reflux | Provides necessary activation energy for cyclodehydration. |
| Time | 2 - 6 hours | Must be sufficient for complete conversion (monitor by TLC). |
| Solvent | Water or Water/Ethanol | Ethanol can be added to improve substrate solubility. |
Issue 2: Identification and Prevention of the 1,3,4-Thiadiazole Isomer
Question: My product's spectroscopic data doesn't match the expected 1,2,4-triazole-3-thiol. The ¹H NMR spectrum is missing the very low-field N-H/S-H proton signal, and instead shows a signal around 7-8 ppm. Did I make the wrong isomer?
Answer: It is highly probable that you have synthesized the isomeric 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. This is the most common and significant byproduct in this synthesis, and its formation is dictated by the pH of the cyclization medium.
-
Mechanistic Explanation: The cyclization of an acylthiosemicarbazide is a classic example of regioselective synthesis controlled by pH.
-
Alkaline Conditions (Desired Pathway): In base, the N4 nitrogen is deprotonated, becoming the strongest nucleophile. It attacks the electrophilic carbonyl carbon, leading to the 1,2,4-triazole ring after dehydration.[9][10]
-
Acidic Conditions (Undesired Pathway): In acid, the carbonyl oxygen is protonated, activating the carbonyl carbon. However, the thioamide sulfur atom acts as the primary nucleophile, attacking the activated carbonyl carbon. This leads to the formation of the 1,3,4-thiadiazole ring.[9]
-
Caption: Competing cyclization pathways under basic vs. acidic conditions.
-
Troubleshooting and Prevention:
-
Confirm the Isomer: The key diagnostic in ¹H NMR is the chemical shift of the exchangeable protons. The triazole N-H/S-H protons are typically found >13 ppm, while the thiadiazole -NH₂ protons appear in the aromatic region (~7.5 ppm).[5]
-
Strict pH Control: The most critical preventative measure is to ensure the cyclization is performed in a distinctly basic medium. The issue often arises during the workup. When neutralizing the basic reaction mixture to precipitate the product, do not over-acidify. Acidify slowly with dilute HCl or acetic acid, monitoring the pH with litmus paper or a pH meter, and stop at a pH of ~5-6.[3]
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel or by fractional crystallization from a suitable solvent like ethanol.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: After neutralizing my reaction mixture, I get an oily precipitate or a very impure solid that is difficult to handle. How can I improve the isolation and purification?
Answer: Purification challenges can arise from residual starting materials, isomeric byproducts, or decomposition products. A systematic approach to workup and purification is essential.
-
Causality: The crude product can contain unreacted starting material (more soluble in organic solvents), the desired triazole (amphoteric), and potentially the thiadiazole isomer (more basic). Tars or polymeric materials can form if the reaction was overheated or the base concentration was too high.[9]
-
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Pour it slowly into a beaker of crushed ice with stirring. This often helps to precipitate the product as a more manageable solid rather than an oil.
-
Acidification: Slowly add dilute hydrochloric acid (e.g., 2N HCl) with constant stirring until the solution is acidic to litmus paper (pH ~5-6). This will protonate the thiolate salt of your product, causing it to precipitate.[4]
-
Filtration and Washing: Collect the crude precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. A subsequent wash with a small amount of a cold non-polar solvent like hexane can help remove non-polar impurities.
-
Recrystallization: This is the most effective method for purifying the final product. Ethanol or an ethanol/water mixture is commonly a good choice. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Characterization: Confirm the purity of the final product using TLC, and verify its identity and structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Experimental Protocols
Protocol 1: Synthesis of 2-methylbenzohydrazide
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.[1]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it under vacuum to yield 2-methylbenzohydrazide.[2]
Protocol 2: Synthesis of this compound
-
Intermediate Formation: To a solution of 2-methylbenzohydrazide (1 equivalent) in ethanol containing concentrated HCl (catalytic amount), add potassium thiocyanate (1.1 equivalents). Reflux the mixture for 6-8 hours until TLC indicates the consumption of the starting hydrazide. Cool the mixture and pour it into ice water. The precipitated solid, 1-(2-methylbenzoyl)thiosemicarbazide, is filtered, washed with water, and dried.
-
Cyclization: Suspend the crude 1-(2-methylbenzoyl)thiosemicarbazide (1 equivalent) in an 8% (2N) aqueous sodium hydroxide solution (approx. 10 mL per gram of starting material).[3][7]
-
Heat the mixture to reflux and maintain for 3-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the resulting solution to room temperature and place it in an ice bath.
-
Carefully acidify the cold solution to a pH of 5-6 with 2N hydrochloric acid. A voluminous white precipitate should form.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure this compound as a white or off-white solid.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N'-Benzoyl-2-methylbenzohydrazide.
- BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential.
- BenchChem. (2025). Application Note: Synthesis and Biological Evaluation of n'-Benzoyl-2-methylbenzohydrazide Analogs.
- BenchChem. (2025). Technical Support Center: Synthesis of n'-Benzoyl-2-methylbenzohydrazide.
- Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives. Collection of Czechoslovak Chemical Communications.
- Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health.
- Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform.
- BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
-
Tretyakov, B.A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Tretyakov, B.A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]
- Suzana, et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
-
Palaska, E., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmaco. Available at: [Link]
-
Jha, K.K., et al. (2021). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sci-hub.box [sci-hub.box]
Technical Support Center: Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common route involves the initial formation of an N-acylthiosemicarbazide intermediate, followed by a cyclization reaction. The choice of reaction conditions, particularly pH, is critical in directing the reaction towards the desired 1,2,4-triazole product and away from undesired side products.[1][2][3] This guide will walk you through potential pitfalls and their solutions.
Core Synthesis Pathway
The primary synthetic route can be visualized as a two-step process. The first step involves the acylation of thiosemicarbazide with 2-methylbenzoyl chloride to form the intermediate, 1-(2-methylbenzoyl)thiosemicarbazide. The second, and most critical step, is the intramolecular cyclization of this intermediate.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low Yield of the Desired 1,2,4-Triazole Product
Question: I am getting a very low yield of my target compound, this compound, after the cyclization step. What could be the primary causes?
Answer: Low yields in this synthesis are often traced back to one of three main issues: incomplete reaction, competing side reactions, or degradation of the product.
-
Incomplete Reaction: The cyclization of the acylthiosemicarbazide intermediate may not have gone to completion. This can be influenced by reaction time, temperature, and the concentration of the base used.
-
Solution: We recommend increasing the reaction time and ensuring the temperature is maintained appropriately for the chosen solvent and base. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
-
Competing Side Reactions: The most significant side reaction is the formation of the isomeric 1,3,4-thiadiazole.[1][4] This is particularly favored under acidic conditions but can also occur if the local pH is not well-controlled.
-
Product Degradation: The triazole ring system can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or prolonged exposure to a strong base.
-
Solution: Employ the minimum effective concentration of the base and avoid unnecessarily high temperatures. Once the reaction is complete, as indicated by TLC, proceed with the workup without delay.
-
Issue 2: Formation of an Unexpected Crystalline Precipitate
Question: During the synthesis, I observed the formation of an unexpected crystalline precipitate that is not my target compound. What could this be?
Answer: The formation of an unexpected precipitate is a common issue and is often an isomeric byproduct. The most likely candidate is 2-amino-5-(2-methylphenyl)-1,3,4-thiadiazole.
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.
The formation of the 1,3,4-thiadiazole isomer is mechanistically favored in acidic media.[1][4] Even in a bulk alkaline reaction, localized areas of lower pH can promote this side reaction.
Troubleshooting & Optimization:
| Parameter | Recommended Condition for 1,2,4-Triazole | Rationale |
| pH | Alkaline (8-10) | Favors nucleophilic attack by the nitrogen atom, leading to the 1,2,4-triazole ring. |
| Temperature | 80-100 °C (Reflux in Ethanol/Water) | Provides sufficient energy for cyclization without promoting degradation. |
| Base | Aqueous NaOH or Na2CO3 | Efficiently catalyzes the desired cyclization.[2][6] |
| Solvent | Ethanol, Water, or a mixture | Good solubility for the intermediate and reagents. |
Issue 3: Difficulty in Purifying the Final Product
Question: My final product appears to be a mixture, and I am having trouble purifying it by recrystallization. What are the likely impurities and how can I remove them?
Answer: The primary impurity is often the unreacted acylthiosemicarbazide intermediate or the 1,3,4-thiadiazole isomer.
-
Unreacted Intermediate: If the cyclization is incomplete, the starting acylthiosemicarbazide will contaminate the product.
-
Purification Strategy: The triazole product is generally more soluble in aqueous base than the intermediate. You can dissolve the crude product in a dilute aqueous base, filter off any insoluble material (which may be the intermediate), and then re-precipitate the desired triazole by acidification.
-
-
1,3,4-Thiadiazole Isomer: This isomer can co-crystallize with the desired product, making purification by simple recrystallization challenging.
-
Purification Strategy: Column chromatography is the most effective method for separating these isomers. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol mixtures) can provide good separation.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide in a suitable solvent such as DMF or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of 2-methylbenzoyl chloride dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure intermediate.
Protocol 2: Alkaline Cyclization to this compound
-
Suspend the 1-(2-methylbenzoyl)thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the purified product.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. MDPI. Available at: [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. ResearchGate. Available at: [Link]
-
Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. Available at: [Link]
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 4. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis and optimization of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
A1: The most prevalent and well-established method is the cyclization of a 1-(2-methylbenzoyl)-thiosemicarbazide intermediate in an alkaline medium.[1][2][3] This two-step approach first involves the acylation of thiosemicarbazide with 2-methylbenzoyl chloride to form the thiosemicarbazide precursor. This intermediate is then cyclized by heating in an aqueous basic solution, such as sodium hydroxide, followed by acidification to precipitate the desired triazole-thiol.[1][4]
Q2: What are the critical reaction parameters that I need to control for a successful synthesis?
A2: The key parameters for optimizing the synthesis of this compound are temperature, reaction time, and the concentration of the base used for cyclization.[3] The cyclization step is typically performed at reflux temperature for several hours.[1][4] Insufficient heating can lead to incomplete reaction, while excessively harsh conditions might promote side reactions or decomposition. The choice of base and its concentration are also crucial for efficient ring closure.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] You can track the disappearance of the starting thiosemicarbazide and the appearance of the product spot. A suitable eluent system, such as a mixture of chloroform and methanol, can be used for this purpose.[7] For more detailed analysis, ¹H NMR spectroscopy can be used to observe the characteristic signals of the triazole ring protons.[8][9]
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons of the 2-methylphenyl group, a singlet for the methyl protons, and broad signals for the N-H and S-H protons of the triazole ring, typically in the downfield region (around 13-14 ppm).[8][9][10] The IR spectrum should show characteristic absorption bands for N-H, S-H, and C=N stretching.[1][11]
Q5: Does this compound exhibit tautomerism?
A5: Yes, 1,2,4-triazole-3-thiols can exist in tautomeric equilibrium between the thiol and thione forms.[10][11] The thione form is often favored in the solid state. Spectroscopic techniques like NMR and IR can help in distinguishing between the two forms.[10] For instance, in ¹H NMR, the S-H proton of the thiol form resonates at a much higher field compared to the N-H proton of the thione form.[10]
Troubleshooting Guide
Q1: I am observing a low yield of the final product. What could be the reasons and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Cyclization: Ensure that the reaction is heated for a sufficient amount of time at the appropriate temperature. Extending the reflux time or slightly increasing the temperature might improve the yield.
-
Purity of Starting Materials: Impurities in the initial 2-methylbenzoyl chloride or thiosemicarbazide can lead to side reactions and lower yields.[4] It is advisable to use pure starting materials.
-
Suboptimal Base Concentration: The concentration of the base is critical for the cyclization step. Too low a concentration may result in an incomplete reaction, while an excessively high concentration could lead to degradation of the product. A 2% aqueous sodium hydroxide solution is a good starting point.[4][5]
-
Precipitation Issues: After acidification, ensure the pH is low enough to fully precipitate the product. Cooling the mixture in an ice bath can also enhance precipitation.[12]
Q2: My final product seems to be contaminated with a side product. What is the likely impurity and how can I avoid it?
A2: A common side product in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazole derivative.[8] The formation of this impurity can sometimes be favored under certain reaction conditions. To minimize its formation, carefully control the reaction temperature and the addition of reagents. Distinguishing between the triazole and the thiadiazole can be readily achieved using ¹H NMR spectroscopy, as the chemical shifts of the ring protons are significantly different.[8][9]
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Recrystallization is the most common and effective method for purifying this compound.[13] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[1][4] If recrystallization is insufficient, column chromatography on silica gel using a solvent system like chloroform:methanol can be employed for further purification.[7]
Q4: The reaction mixture turned a dark color during reflux. Is this normal, and does it indicate a problem?
A4: A change in color during the reaction is not uncommon. However, a very dark or tarry appearance could indicate decomposition of the starting materials or product, possibly due to excessive heat or prolonged reaction times. If you observe this, it is advisable to monitor the reaction closely by TLC to check for the formation of multiple byproducts.[6] Consider reducing the reaction temperature or time in subsequent attempts.
Experimental Protocols
Synthesis of 1-(2-methylbenzoyl)-thiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like DMF.
-
Addition of Reagents: Slowly add 2-methylbenzoyl chloride (1.0 eq) to the solution. An organic base such as triethylamine (1.1 eq) can be added to scavenge the HCl formed during the reaction.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (e.g., 60-80 °C) for 2-4 hours.[5] Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be recrystallized from ethanol if necessary.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the 1-(2-methylbenzoyl)-thiosemicarbazide (1.0 eq) in a 2% aqueous solution of sodium hydroxide.[4]
-
Cyclization: Heat the mixture to reflux for 2-4 hours.[1][4] The solid should dissolve as the reaction progresses.
-
Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., 3N HCl) to a pH of around 4-5.[4][13]
-
Isolation and Purification: A white or off-white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.[12] Filter the solid, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol.[1][4]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent (Acylation) | DMF, Ethanol | Good solubility for reactants. |
| Base (Acylation) | Triethylamine | Neutralizes HCl byproduct.[5] |
| Cyclization Medium | 2% aq. NaOH | Promotes efficient ring closure.[4][5] |
| Temperature (Cyclization) | Reflux | Provides energy for the cyclization reaction. |
| Reaction Time (Cyclization) | 2-4 hours | Ensures complete conversion.[1][4] |
| Purification Method | Recrystallization from Ethanol | Effective for removing impurities.[1][4] |
Visualizations
Experimental Workflow
Caption: Desired reaction versus a potential side reaction.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study - MDPI. Available from: [Link]
-
Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed Central. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed. Available from: [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. Available from: [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. Available from: [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. Available from: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available from: [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol - ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. Available from: [Link]
-
1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. Available from: [Link]
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides.
-
Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio - Preprints.org. Available from: [Link]
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo.
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]
- MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES.
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- 13. researchgate.net [researchgate.net]
refining experimental protocols for 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the comprehensive technical guide for the synthesis and handling of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient experimentation. Our approach is grounded in mechanistic understanding and practical, field-tested experience to overcome common challenges in heterocyclic synthesis.
Part 1: Experimental Synthesis and Characterization
The synthesis of this compound is most reliably achieved through a two-step process involving the formation of an acylthiosemicarbazide intermediate, followed by an alkaline-mediated intramolecular cyclization. This method is favored for its high regioselectivity, which minimizes the formation of isomeric impurities such as 1,3,4-thiadiazoles.[1][2]
Overall Synthesis Workflow
The synthetic pathway begins with the reaction of 2-methylbenzoyl chloride with a thiocyanate salt to form 2-methylbenzoyl isothiocyanate. This reactive intermediate is then treated with hydrazine hydrate to yield 1-(2-methylbenzoyl)thiosemicarbazide. The final step is the base-catalyzed cyclization of this intermediate to the target triazole.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide (Intermediate)
This protocol outlines the in situ generation of 2-methylbenzoyl isothiocyanate and its subsequent reaction with hydrazine.
-
Materials & Reagents:
-
2-Methylbenzoyl chloride
-
Ammonium thiocyanate (NH₄SCN), dried
-
Acetone, anhydrous
-
Hydrazine hydrate
-
Tetrahydrofuran (THF) or Ethanol
-
-
Procedure:
-
Isothiocyanate Formation: To a stirred solution of 2-methylbenzoyl chloride (1 equivalent) in anhydrous acetone, add finely powdered and dried ammonium thiocyanate (1.1 equivalents). The reaction is mildly exothermic.
-
Reflux the mixture for 1 hour. A white precipitate of ammonium chloride will form, indicating the formation of 2-methylbenzoyl isothiocyanate.[3]
-
Cool the mixture to room temperature. The resulting suspension containing the isothiocyanate is used directly in the next step.
-
Thiosemicarbazide Formation: In a separate flask, prepare a solution of hydrazine hydrate (1 equivalent) in THF or ethanol.
-
Slowly add the hydrazine solution to the acetone suspension of 2-methylbenzoyl isothiocyanate under vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 30°C using an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure. To the residue, add water to precipitate the product and dissolve the inorganic salts.
-
Filter the white solid, wash thoroughly with cold water, and dry under vacuum. The product, 1-(2-methylbenzoyl)thiosemicarbazide, is typically of sufficient purity for the next step. Purity can be checked by TLC and melting point.
-
Protocol 2: Synthesis of this compound
This protocol describes the base-catalyzed cyclization of the thiosemicarbazide intermediate.
-
Materials & Reagents:
-
1-(2-Methylbenzoyl)thiosemicarbazide
-
Sodium hydroxide (NaOH), 8-10% aqueous solution
-
Hydrochloric acid (HCl), concentrated or 2M
-
Ethanol or Methanol for recrystallization
-
-
Procedure:
-
Cyclization: Suspend 1-(2-methylbenzoyl)thiosemicarbazide (1 equivalent) in an 8% aqueous solution of sodium hydroxide.[4]
-
Heat the mixture to reflux for 4-6 hours. During this time, the solid should dissolve, and the reaction can be monitored by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: While stirring, carefully acidify the cold solution with concentrated or 2M HCl to a pH of approximately 5-6. A voluminous white precipitate of the product will form.
-
Purification: Filter the crude product, wash it extensively with cold water to remove any remaining salts, and then dry it.
-
For higher purity, recrystallize the product from ethanol or an ethanol-water mixture.[5][6]
-
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
Troubleshooting Common Experimental Issues
Caption: A decision tree for troubleshooting common synthesis problems.
Question: My final yield is significantly lower than expected. What are the likely causes?
-
Answer: Low yields are a frequent challenge and can originate from several stages of the synthesis.[7]
-
Purity of Starting Materials: Ensure that the 2-methylbenzoyl chloride is of high purity and the ammonium thiocyanate is thoroughly dried. Moisture can hydrolyze the acyl chloride and the isothiocyanate intermediate.
-
Incomplete Cyclization: The cyclization step is critical. Ensure the reflux is maintained for the recommended duration (4-6 hours) and that the concentration of the NaOH solution is adequate (around 8-10%). A weaker base or shorter reaction time may lead to incomplete conversion.
-
Loss During Workup: The product has some solubility in ethanol/water mixtures. Ensure the precipitation during acidification is done in an ice bath to minimize losses. Wash the filtered product with cold water.
-
Purity of Intermediate: If the intermediate 1-(2-methylbenzoyl)thiosemicarbazide is impure, it can hinder the cyclization reaction.[8] If you suspect issues, consider purifying the intermediate by recrystallization before proceeding.
-
Question: My NMR spectrum shows unexpected peaks, suggesting an impure product. What could the impurity be?
-
Answer: The most common impurity in this synthesis is the isomeric 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine.
-
Causality: The formation of the 1,2,4-triazole versus the 1,3,4-thiadiazole is highly dependent on the pH of the cyclization step. Alkaline conditions, as prescribed in Protocol 2, strongly favor the formation of the 1,2,4-triazole.[1] Conversely, acidic conditions promote cyclization to the 1,3,4-thiadiazole.[1] Accidental acidification or insufficient basicity during reflux could lead to this side product.
-
Identification: You can distinguish the two isomers using ¹H NMR spectroscopy. The NH and SH protons of the 1,2,4-triazole-3-thiol typically appear as broad singlets at a very low field (downfield), often in the 13-14 ppm range in DMSO-d₆.[9][10] The amino group (-NH₂) protons of the 1,3,4-thiadiazole isomer resonate much further upfield, usually in the aromatic region around 7-8 ppm.[9]
-
Solution: If thiadiazole formation is significant, the reaction conditions need stricter control. Ensure the reaction mixture remains basic throughout the reflux. Purification can be attempted via column chromatography, but optimizing the reaction to prevent its formation is the best approach.
-
Question: I am having trouble recrystallizing the final product. It either "oils out" or doesn't precipitate at all. What should I do?
-
Answer: Recrystallization can be challenging if residual impurities are present.
-
If the product "oils out": This often happens when the solution is supersaturated or cools too quickly. Try using a larger volume of solvent, allowing the solution to cool more slowly (e.g., by leaving it on the benchtop overnight, insulated), or switching to a different solvent system. Ethanol/water, methanol, or ethyl acetate are good starting points.
-
If no crystals form: The solution may be too dilute. Slowly evaporate some of the solvent and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If you have a small amount of pure solid, "seeding" the solution with a tiny crystal can initiate crystallization. Another technique is to use a solvent/anti-solvent system, such as dissolving the compound in a minimum of hot ethyl acetate and then slowly adding hexane until turbidity persists, then allowing it to cool.
-
Frequently Asked Questions (FAQs)
Q1: Does this compound exist as a thiol or a thione?
-
A1: this compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In the solid state and in neutral solutions, the thione form is generally predominant.[10][11] This is evidenced by spectroscopic data. For instance, in IR spectroscopy, a strong C=S stretching band is observed, while the S-H stretch is often weak or absent.[10] In ¹H NMR (DMSO-d₆), the presence of a low-field N-H proton signal (13-14 ppm) is characteristic of the thione tautomer.[10] The equilibrium can shift towards the thiol form (thiolate anion) in an alkaline medium.[12]
Q2: What are the recommended storage conditions for this compound?
-
A2: Like many thiol-containing compounds, it is best stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the thiol/thione group. It is generally a stable solid at room temperature.
Q3: What are the key signals to look for in ¹H and ¹³C NMR for structure confirmation?
-
A3: For structure verification:
-
¹H NMR (DMSO-d₆):
-
A broad singlet for the N-H proton between 13.5-14.5 ppm .
-
A broad singlet for the S-H proton (thiol form, minor tautomer) which may be difficult to observe but can appear around 12-13 ppm .[13]
-
A multiplet for the aromatic protons of the 2-methylphenyl group between 7.2-7.6 ppm .
-
A singlet for the methyl (-CH₃ ) protons around 2.3-2.5 ppm .
-
-
¹³C NMR (DMSO-d₆):
-
A peak for the C=S carbon around 165-170 ppm .
-
A series of peaks for the aromatic carbons between 125-140 ppm .
-
A peak for the methyl carbon around 19-21 ppm .
-
-
Q4: Can I use acidic conditions for the cyclization step?
-
A4: It is not recommended if the 1,2,4-triazole is the desired product. Cyclization of acylthiosemicarbazides under acidic conditions (e.g., using sulfuric acid or HCl) typically leads to the formation of 2-amino-1,3,4-thiadiazole derivatives as the major product.[1] The mechanism proceeds through a different pathway under acidic vs. alkaline conditions.
References
-
Varynskyi, B. A., Scherback, M. A., Kaplaushenko, A. G., & Yurchenko, I. A. (2019). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available from: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7935. Available from: [Link]
-
Gümüş, M. H., et al. (2021). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 26(16), 4948. Available from: [Link]
-
Varynskyi, B. A., et al. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 57(9), 833-839. Available from: [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(7), 1247-1253. Available from: [Link]
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Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available from: [Link]
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ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Available from: [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available from: [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Available from: [Link]
- Pattan, S. R., et al. (2012). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Indian Journal of Chemistry, 51B, 1557-1563.
-
Singh, R. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1431-1437. Available from: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Posa, F., et al. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PLoS ONE, 17(10), e0276527. Available from: [Link]
- Dobosz, M., & Pitucha, M. (1998). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their chemical transformations. Acta Poloniae Pharmaceutica-Drug Research, 55(6), 499-504.
- Kumar, G. V. S., et al. (2019). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Molecules, 24(23), 4272.
-
ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Available from: [Link]
- Reddy, P. V. G., et al. (2011). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 3(6), 462-471.
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ResearchGate. (2010). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Available from: [Link]
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Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]
-
Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(3), 282-288. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
-
Sadowska, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazide/thiosemicarbazide by a two-step reaction. Available from: [Link]
-
Stankevič, V., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(23), 5626. Available from: [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 211-216. Available from: [Link]
- Indus Journal of Bioscience Research. (2025).
-
Al-Masoudi, W. A. M. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
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- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Investigating the Degradation of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental workflows focused on understanding the stability and degradation of this molecule.
Introduction: The Stability Landscape of a Triazole Thiol
This compound is a heterocyclic compound of interest due to the broad biological activities associated with the 1,2,4-triazole scaffold.[1][2] Understanding its degradation pathways is critical for determining its shelf-life, environmental fate, and metabolic profile. The 1,2,4-triazole nucleus is generally noted for its metabolic stability, which contributes to the pharmacological profile of many drugs.[1] However, the presence of a thiol group and a methylphenyl substituent introduces specific chemical liabilities that can be susceptible to degradation under various conditions.
This guide will explore the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to navigate the challenges you may encounter in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and experimental issues related to the degradation studies of this compound.
FAQ 1: What are the most likely degradation pathways for this compound?
Based on the chemical structure, the primary degradation pathways to investigate are oxidation , photodegradation , and to a lesser extent, hydrolysis . Metabolic degradation is also a key consideration in biological systems.
-
Oxidative Degradation: The thiol (-SH) group is highly susceptible to oxidation. This can lead to the formation of a disulfide dimer, sulfonic acids, or other oxidized sulfur species. The methyl group on the phenyl ring could also be a site of oxidation, though it is generally less reactive than the thiol.
-
Photodegradation: Aromatic systems and molecules with heteroatoms can absorb UV radiation, leading to photochemical degradation. While direct evidence for this specific molecule is limited, related compounds have been shown to undergo photodegradation.[3]
-
Hydrolytic Degradation: The 1,2,4-triazole ring is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, ring opening could potentially occur, although this is less common compared to oxidation.
-
Metabolic Degradation: In biological systems, enzymatic reactions can lead to degradation. While the triazole ring itself is often resistant, metabolism may occur on the substituents.[4] Co-metabolic processes, particularly in microbial environments, have been shown to degrade simpler triazoles.[5]
Troubleshooting Guide 1: My compound seems to be degrading in solution even without any added stressors. What could be the cause?
Potential Cause 1: Oxidation by Dissolved Oxygen The thiol group is readily oxidized by atmospheric oxygen dissolved in the solvent.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your stock solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize exposure to air.
-
Add Antioxidants (with caution): For formulation studies, the inclusion of antioxidants can be considered. However, for degradation pathway studies, this will interfere with the investigation of oxidative degradation.
Potential Cause 2: Trace Metal Contamination Trace amounts of metal ions in your solvents or on your glassware can catalyze the oxidation of thiols.
Troubleshooting Steps:
-
Use High-Purity Solvents: Employ HPLC-grade or equivalent purity solvents.
-
Acid-Wash Glassware: Wash glassware with a dilute acid solution (e.g., 0.1 M HCl) followed by thorough rinsing with high-purity water to remove any trace metal residues.
Potential Cause 3: Photodegradation from Ambient Light If your laboratory has significant natural or fluorescent light, this can be enough to induce photodegradation over time.
Troubleshooting Steps:
-
Use Amber Glassware: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil.
-
Work in a Dimly Lit Area: When handling the compound, especially in solution, minimize exposure to direct light.
FAQ 2: I am trying to analyze the degradation products by HPLC, but I am seeing poor peak shape and inconsistent retention times. What should I do?
Potential Cause 1: Interaction with Metal Surfaces in the HPLC System Thiols can interact with the stainless steel components of the HPLC system, leading to peak tailing and poor reproducibility.
Troubleshooting Steps:
-
Passivate the HPLC System: Flush the system with a chelating agent like EDTA (ethylenediaminetetraacetic acid) to remove metal ions. A common procedure is to flush with a solution of 0.1% EDTA in water, followed by water, and then your mobile phase.
-
Use a Metal-Free or Bio-Inert HPLC System: If you consistently work with chelating compounds, consider using an HPLC system with PEEK or other inert tubing and components.
Potential Cause 2: Inappropriate Mobile Phase pH The ionization state of the triazole thiol and its degradation products will affect their retention on a reverse-phase column.
Troubleshooting Steps:
-
Buffer the Mobile Phase: Use a buffered mobile phase to maintain a consistent pH. For triazole thiols, a slightly acidic pH (e.g., pH 3-4 with formic acid or phosphate buffer) often yields good peak shapes by keeping the thiol group protonated.
-
Perform a pH Scouting Study: Analyze your sample using a range of mobile phase pH values to find the optimal condition for separation and peak shape.
Potential Cause 3: Co-elution of Degradation Products The degradation products may have similar polarities, making them difficult to separate.
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient elution, adjust the gradient slope and duration to improve the resolution between peaks.
-
Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Experimental Protocols
Here are some starting-point protocols for investigating the degradation of this compound.
Protocol 1: Forced Degradation Study - Oxidative Stress
Objective: To identify the degradation products formed under oxidative conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, high-purity (e.g., Milli-Q)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
In a control vial, mix 1 mL of the stock solution with 1 mL of water.
-
Store both vials at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, dilute with mobile phase, and analyze by HPLC-UV.
-
For identification of major degradation products, analyze the stressed sample by LC-MS.
Expected Results:
-
A decrease in the peak area of the parent compound in the H₂O₂-stressed sample over time.
-
The appearance of new, more polar peaks corresponding to oxidized products. A likely early product would be the disulfide dimer.
Protocol 2: Photostability Study
Objective: To assess the susceptibility of the compound to photodegradation.
Materials:
-
This compound
-
Acetonitrile (ACN) and water (as in Protocol 1)
-
Photostability chamber with controlled light and temperature
-
Clear and amber glass vials
-
HPLC system with UV detector
Procedure:
-
Prepare a solution of the compound at a suitable concentration (e.g., 0.1 mg/mL) in an ACN/water mixture.
-
Place the solution in both clear and amber (as a dark control) glass vials.
-
Expose the vials in a photostability chamber according to ICH Q1B guidelines (or other relevant standards).
-
At specified time points, analyze the solutions from both the clear and amber vials by HPLC-UV.
Expected Results:
-
A greater decrease in the parent compound concentration in the clear vial compared to the amber vial, indicating photodegradation.
-
The formation of new peaks in the chromatogram of the sample from the clear vial.
Data Presentation & Visualization
For a clear comparison of stability under different conditions, summarize your quantitative data in a table.
Table 1: Example of Stability Data Summary
| Condition | Time (hours) | Parent Compound Remaining (%) |
| Control (in water) | 0 | 100 |
| 24 | 98.5 | |
| Oxidative (3% H₂O₂) | 0 | 100 |
| 24 | 45.2 | |
| Photostability (clear vial) | 0 | 100 |
| 24 | 85.7 | |
| Photostability (dark control) | 0 | 100 |
| 24 | 99.1 |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Workflow Visualization
The general workflow for a forced degradation study can be visualized as follows.
Sources
Validation & Comparative
comparing 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with other triazoles
An In-Depth Comparative Guide to 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and its Analogs
This guide provides a comprehensive comparison of this compound with other significant triazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and comparative performance across various biological applications, supported by experimental data and established protocols.
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has emerged as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a privileged pharmacophore.[3] This scaffold is present in numerous FDA-approved drugs with a wide spectrum of activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) agents.[1][4] The 4H-1,2,4-triazole-3-thiol subclass, characterized by a thiol/thione group at the 3-position, has garnered particular interest for its enhanced biological potency and diverse chemical reactivity.[5]
This guide focuses specifically on This compound , a derivative whose structural attributes suggest significant potential. We will objectively compare its projected performance against established and experimental triazoles in key therapeutic areas.
Physicochemical Profile of this compound
The defining characteristics of this molecule are its 1,2,4-triazole core, a thiol group capable of tautomerism, and a sterically influential 2-methylphenyl (o-tolyl) substituent at the 5-position.
Structure and Tautomerism
A critical feature of 1,2,4-triazole-3-thiols is their existence in two tautomeric forms: the thiol and the thione.[4] While most studies indicate that the thione form is predominant in the solid state and neutral solutions, the thiol form is also present and crucial for certain biological interactions and chemical reactions.[4]
Caption: Thiol-thione tautomerism in this compound.
Spectroscopic analysis is essential for distinguishing these forms. In ¹H NMR, the N-H proton of the thione typically appears at a low field (13–14 ppm), while the S-H proton of the thiol is found at a much higher field.[4][6] The ¹³C NMR signal for the C=S carbon in the thione form resonates around 169 ppm.[4]
Synthesis Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically involves the alkaline cyclization of an intermediate 1-acylthiosemicarbazide.[5][7] This provides a reliable and efficient route to the target compound.
Caption: General workflow for the synthesis of the title compound.
A detailed experimental protocol for this synthesis is provided in Section 5.1.
Comparative Performance Analysis
The therapeutic potential of a novel triazole is best understood by comparing its activity against established drugs and other derivatives. The presence of the 2-methylphenyl group in our target compound is expected to modulate its lipophilicity and steric profile, thereby influencing its interaction with biological targets.
Antifungal Activity
Benchmark Compound: Fluconazole, a first-generation triazole, is a widely used antifungal medication.[8]
Mechanism of Action: Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] Its inhibition disrupts membrane integrity, leading to a fungistatic or, in some cases, fungicidal effect.[8]
Comparative Outlook: While Fluconazole is effective against many Candida species, its activity is weak against Aspergillus species, and resistance is a growing concern.[10] Research into novel 1,2,4-triazole-3-thiol derivatives has shown promising activity against a range of fungal strains, including those resistant to standard therapies. The lipophilic nature of the 2-methylphenyl group may enhance membrane permeability, potentially improving efficacy.
Table 1: Comparative Antifungal Activity of Selected Triazoles
| Compound/Class | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Fluconazole | Candida albicans | 0.25 - 4 µg/mL | [10] |
| Fluconazole | Aspergillus spp. | Weak activity (>400 µg/mL) | [10] |
| Itraconazole | Aspergillus spp. | Active | [9] |
| Voriconazole | Aspergillus spp., Fusarium spp. | Active | [9] |
| Substituted 1,2,4-triazoles | C. albicans, A. niger | Moderate to good activity | [1][11] |
| S-substituted 1,2,4-triazoles | C. albicans | 31.25 - 62.5 µg/mL |[12][13] |
Based on existing data for similar structures, this compound is a promising candidate for screening, particularly against fluconazole-resistant strains and molds like Aspergillus.
Anticancer Activity
Benchmark Compounds: Various experimental 1,2,4-triazole derivatives.
Mechanism of Action: The anticancer properties of triazoles are diverse. They have been shown to act as inhibitors of crucial cellular targets, including tubulin, protein kinases like EGFR and BRAF, and aromatase.[3][14]
Comparative Outlook: Numerous studies have demonstrated the potent antiproliferative activity of 1,2,4-triazole derivatives against a panel of human cancer cell lines.[14][15][16] For instance, certain derivatives exhibit potent BRAF and tubulin inhibitory activity.[14] The substitution pattern on the phenyl ring at position 5 is critical for activity. The 2-methylphenyl group on our target compound could influence binding to hydrophobic pockets in enzymes like kinases.
Table 2: Comparative Anticancer Activity (IC₅₀) of Selected 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | Not specified | [15] |
| Fused Acridines with Triazole | Lung, Breast, Melanoma, Colon | Active | Not specified | [16] |
| Triazolo[4,3-b][6][14][17][18]tetrazines | Colon Carcinoma (HT-29) | 12.69 | Not specified | [19] |
| Triazole Hydrazones | Melanoma (IGR39) | 2 - 17 | Not specified | [20] |
| Novel Triazole Derivatives (8c, 8d) | Various | Potent activity | BRAF, Tubulin Inhibition |[14] |
The structural similarity of this compound to compounds with known anticancer effects makes it a compelling candidate for cytotoxicity screening against various cancer cell lines.
Corrosion Inhibition
Benchmark Compounds: Other heterocyclic corrosion inhibitors.
Mechanism of Action: 1,2,4-triazole-3-thiol derivatives are effective corrosion inhibitors, particularly for steel and copper in acidic or saline environments.[21][22] Their efficacy stems from the ability of the heteroatoms (nitrogen and sulfur) to coordinate with metal atoms on the surface, forming a protective adsorbed film that impedes both anodic and cathodic corrosion reactions.
Comparative Outlook: Studies have shown that triazole derivatives can achieve high inhibition efficiencies, often exceeding 90%.[22][23] For example, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol reached 89% efficiency in preventing low-carbon steel corrosion in HCl.[21] The planarity of the triazole ring and the presence of electron-donating groups facilitate strong adsorption onto the metal surface. The 2-methylphenyl group could further enhance this effect by increasing the electron density on the heterocyclic ring system.
Table 3: Performance of Triazole-based Corrosion Inhibitors
| Compound | Metal | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Copper | 3.5% NaCl | ~90% at 1500 ppm | [22] |
| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 Aluminium | 0.1 M HCl | 94.1% at 40 ppm | [23] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | 89% at 300 ppm |[21][24] |
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These protocols include self-validating steps, such as spectroscopic confirmation of product identity.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for synthesizing analogous compounds.[6][7]
Causality: This two-step process first creates an acylthiosemicarbazide intermediate, which is then cyclized under basic conditions. The use of a base like NaOH or KOH is critical as it catalyzes the intramolecular dehydrative cyclization to form the stable triazole ring.
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide
-
Dissolve 2-methylbenzoyl hydrazide (10 mmol) in absolute ethanol (50 mL).
-
Add phenyl isothiocyanate (10 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Cyclization to form this compound
-
Suspend the 1-(2-methylbenzoyl)thiosemicarbazide (5 mmol) from Step 1 in an aqueous solution of 8% sodium hydroxide (30 mL).
-
Reflux the mixture for 4-5 hours with stirring. The suspension should gradually dissolve as the cyclization proceeds.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the clear solution with dilute hydrochloric acid (HCl) to a pH of ~5-6. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove any salts, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.
-
-
Validation:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the 2-methylphenyl group, the methyl protons, and a low-field signal for the N-H proton (~13-14 ppm).[6]
-
Protocol: In Vitro Anticancer MTT Assay
Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HT-29 colon cancer) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. Observe the formation of purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This compound stands as a molecule of significant scientific interest. Based on comparative analysis with structurally related compounds, it holds tangible potential across multiple domains, including antifungal, anticancer, and material protection applications. The presence of the 2-methylphenyl substituent provides a unique combination of lipophilicity and steric bulk that warrants further investigation.
Future research should focus on obtaining direct experimental data for this compound through the protocols outlined. Specifically, screening against a broad panel of fungal pathogens (including azole-resistant strains), diverse human cancer cell lines, and conducting electrochemical studies for corrosion inhibition will be crucial to fully elucidate its performance profile and establish its place within the vast and versatile family of 1,2,4-triazole derivatives.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (2021). (n.d.). [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). (n.d.). [Link]
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
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Synthesis and anticancer activity of[6][14][17] triazole [4,3-b][6][14][17][18] tetrazine derivatives. (2022). Springer. [Link]
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Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. [Link]
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Fluconazole. (n.d.). Wikipedia. [Link]
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Antifungal effects of fluconazole (UK 49858), a new triazole antifungal, in vitro. (n.d.). PubMed. [Link]
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Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central - NIH. [Link]
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Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). (n.d.). [Link]
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). (n.d.). [Link]
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synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). (n.d.). [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]
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Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
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Triazole Antifungal Agents in Invasive Fungal Infections. (2011). springermedicine.com. [Link]
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ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (n.d.). ResearchGate. [Link]
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(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). ResearchGate. [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. (2025). PubMed. [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). (n.d.). [Link]
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5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. (n.d.). ResearchGate. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
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5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). (n.d.). [Link]
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(PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (n.d.). ResearchGate. [Link]
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(PDF) Enhanced 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Inhibition of Corrosion of Mild Steel in 0.5 M H2SO4 by Cu(II). (n.d.). ResearchGate. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). (n.d.). [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). (n.d.). [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (n.d.). PubMed. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Biological Activities of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and Structurally Related Analogs
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacophoric features.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Within this promising class of compounds, 5-substituted-4H-1,2,4-triazole-3-thiols have garnered significant attention due to their potent and diverse pharmacological profiles.[1][5]
This guide provides a comparative analysis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a representative member of this class, and its structurally similar analogs. We will delve into a comparative assessment of their biological performance, underpinned by experimental data, and elucidate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of these heterocyclic systems.
The Core Moiety: 1,2,4-Triazole-3-thiol
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in drug discovery. The presence of three nitrogen atoms and a thione/thiol group imparts unique physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions, which are crucial for interacting with biological targets.[1] The tautomeric nature of the triazole ring and the thione/thiol group further contributes to its ability to bind to various enzymes and receptors.
Comparative Biological Evaluation
The biological activity of 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Here, we compare the performance of this compound (the ortho-tolyl derivative) with its meta- and para-tolyl analogs, as well as other relevant substituted compounds, across key therapeutic areas.
Antimicrobial Activity: A Positional Isomer Showdown
The position of the methyl group on the phenyl ring of 5-(methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives has a discernible impact on their antimicrobial efficacy. A study on the 4-amino substituted analogs of these compounds provides valuable insights into this structure-activity relationship.
| Compound | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) |
| 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | Moderate Activity | Low to Moderate Activity |
| 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Moderate to High Activity | Moderate Activity |
| 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | High Activity | Moderate to High Activity |
Data extrapolated from studies on 4-amino substituted analogs.
The observed trend suggests that the steric hindrance from the ortho-methyl group may slightly impede the interaction of the compound with its bacterial target compared to the less hindered meta and para isomers. The electronic effect of the methyl group, being electron-donating, generally enhances the antimicrobial activity of the triazole scaffold.[4]
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 1,2,4-triazole-3-thiol have emerged as potent anticancer agents, with several studies highlighting their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][8][9]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation.[10] Inhibition of this pathway by 1,2,4-triazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
In Silico and In Vitro Anticancer Performance of a Representative Triazole Analog:
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Substituted 1,2,4-triazole-thiol derivative (6b) | A549 (Non-small cell lung cancer) | 4.56 |
| Substituted 1,2,4-triazole-thiol derivative (6b) | H157 (Non-small cell lung cancer) | 7.23 |
| Substituted 1,2,4-triazole-thiol derivative (6b) | H52 (Non-small cell lung cancer) | 9.21 |
Data from a study on substituted 1,2,4-triazole-thiol derivatives as PI3K/mTOR dual inhibitors.[9]
The cytotoxic efficacy of these compounds is often correlated with the nature of the substituent on the phenyl ring. Electron-withdrawing groups can sometimes enhance activity, while the position of substituents can influence the binding affinity to target enzymes like PI3K.
Anti-inflammatory Activity: Modulating Inflammatory Responses
The 1,2,4-triazole scaffold is also a promising platform for the development of novel anti-inflammatory agents.[11][12] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
A study on 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated their potential as anti-inflammatory agents, with the position of the methoxy group influencing their activity. While direct comparative data for the methylphenyl isomers is limited, it is plausible that they would exhibit similar anti-inflammatory properties, with the ortho, meta, and para positioning of the methyl group modulating the potency.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Synthesis of 5-(Aryl)-4H-1,2,4-triazole-3-thiols
A common and effective method for the synthesis of the title compounds involves a multi-step reaction sequence starting from a substituted benzoic acid.
Step 1: Esterification of Substituted Benzoic Acid
-
Dissolve the substituted benzoic acid (e.g., 2-methylbenzoic acid) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into cold water and extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
Step 2: Formation of Acid Hydrazide
-
Dissolve the synthesized ester in ethanol.
-
Add hydrazine hydrate in a slight molar excess.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.
Step 3: Synthesis of Potassium Dithiocarbazinate
-
To a solution of potassium hydroxide in absolute ethanol, add the acid hydrazide.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 10-12 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.
Step 4: Cyclization to 5-(Aryl)-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of the potassium dithiocarbazinate salt and an excess of hydrazine hydrate in water for 4-6 hours.
-
During reflux, the color of the reaction mixture changes, and hydrogen sulfide gas is evolved.
-
After cooling, dilute the reaction mixture with cold water and acidify with a dilute solution of hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-(aryl)-4H-1,2,4-triazole-3-thiol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile broth (e.g., Nutrient broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Sterile cork borer
-
Micropipettes
Procedure:
-
Inoculum Preparation: Prepare a fresh inoculum of the test bacteria in sterile broth and adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the nutrient agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, place a standard antibiotic disc as a positive control and a well with the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the interactions and processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Caption: Structure-Activity Relationship (SAR) logic for positional isomers.
Conclusion
This compound and its analogs represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The biological activity of these molecules is intricately linked to the substitution pattern on the 5-phenyl ring. While the ortho-methyl derivative demonstrates notable bioactivity, comparative studies suggest that the steric effects of the substituent at this position can modulate its efficacy relative to its meta and para isomers.
The anticancer properties of these triazole derivatives are particularly noteworthy, with evidence pointing towards the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR. This mechanistic insight provides a strong rationale for the further development of these compounds as targeted cancer therapeutics.
The detailed experimental protocols provided in this guide are intended to facilitate the reproducible evaluation of these and other novel compounds, ensuring the generation of high-quality, comparable data. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the design of next-generation 1,2,4-triazole-based drugs with enhanced potency and selectivity.
References
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. PubMed Central.
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comparative analysis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives
An In-Depth Comparative Analysis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives as Potential Therapeutic Agents
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, serves as a privileged scaffold in a multitude of approved drugs, including the antifungal agent fluconazole and the anxiolytic alprazolam.[4][5] The thiol (-SH) and substituted phenyl groups appended to this core, specifically in this compound, provide reactive handles for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][4]
This guide provides a comparative analysis of various derivatives originating from the this compound core. We will delve into their synthesis, explore the structure-activity relationships (SAR) that govern their biological effects, and present comparative data on their performance as antimicrobial, anticancer, and anti-inflammatory agents. The insights are grounded in experimental data from peer-reviewed literature, offering a technical resource for researchers in drug discovery and development.
General Synthetic Strategy: From Precursors to the Triazole Core
The predominant route to synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazide intermediates.[4] The general workflow begins with the reaction of a hydrazide with an isothiocyanate to form the key thiosemicarbazide precursor. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the desired 4H-1,2,4-triazole-3-thiol. The thiol group is tautomerically equivalent to a thione group, and this scaffold serves as the starting point for further derivatization.
Caption: General synthetic workflow for 1,2,4-triazole-3-thiol derivatives.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is broad. Modifications at the N-4 position of the triazole ring and the S-3 position (thiol group) have yielded compounds with significant antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Antifungal Activity
1,2,4-triazole-3-thiol derivatives are widely recognized for their potent antimicrobial activities.[3][4][5] The mechanism is often attributed to the azomethine linkage (-N=CH-) in Schiff base derivatives and the presence of the thione/thiol group, which can interact with microbial enzymes and proteins.
Structure-Activity Relationship (SAR):
-
Schiff Bases: Condensation of the 4-amino group with various substituted aldehydes to form Schiff bases is a common strategy to enhance antimicrobial potency.[6][7] Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) on the aldehyde's phenyl ring can modulate the activity. Halogen-substituted derivatives often exhibit superior activity.[6][8]
-
S-Alkylation: Alkylation of the thiol group can lead to derivatives with altered lipophilicity and, consequently, different cell permeability and biological activity.[9]
-
N-4 Substitution: The nature of the substituent at the N-4 position significantly influences the biological profile. Aromatic or heterocyclic moieties at this position are frequently explored.
Comparative Data:
The following table summarizes the antimicrobial activity of representative 1,2,4-triazole derivatives, measured by the minimum inhibitory concentration (MIC) in µg/mL. Lower values indicate higher potency.
| Compound ID | N-4 Substituent | S-3 Substituent | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
| Parent | -H | -SH | >128 | >128 | >128 | [4] |
| Deriv. A | 4-chlorobenzylideneamino | -SH | 31.25 | 62.5 | 62.5 | [9] |
| Deriv. B | 2-hydroxybenzylideneamino | -SH | 62.5 | 125 | 62.5 | [7] |
| Deriv. C | -H | -S-CH₂-CO-Ph | 62.5 | 62.5 | 125 | [9] |
| Deriv. D | 4-ethylphenyl | -SH | 12.5 | 31.25 | 12.5 | [4] |
Note: Data is representative and compiled from various sources for illustrative purposes.
Caption: Logic diagram illustrating Structure-Activity Relationship (SAR).
Anticancer Activity
Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][10][11] Their proposed mechanisms include kinase inhibition, disruption of cell signaling pathways, and induction of apoptosis.[11]
Structure-Activity Relationship (SAR):
-
Hydrazone Moiety: Derivatives bearing a hydrazone moiety have shown significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer.[11]
-
Substituents on Phenyl Rings: The substitution pattern on the phenyl rings (both at C-5 and on moieties attached to N-4 or S-3) is critical. For instance, derivatives with 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moieties have demonstrated high activity.[11]
-
Selectivity: Interestingly, some derivatives show selective cytotoxicity against cancer cells while having minimal effect on normal cell lines, indicating a favorable therapeutic window.[11][12]
Comparative Data:
The table below presents the half-maximal inhibitory concentration (IC₅₀) in µM for selected derivatives against human cancer cell lines.
| Compound ID | Key Structural Feature | Melanoma (IGR39) IC₅₀ | Breast Cancer (MDA-MB-231) IC₅₀ | Pancreatic Cancer (Panc-1) IC₅₀ | Reference |
| Doxorubicin | (Standard Drug) | 0.5 | 1.2 | 1.5 | [2] |
| Deriv. E | N'-(2-oxoindolin-3-ylidene)hydrazide | 4.5 | 15.2 | 11.8 | [11] |
| Deriv. F | N'-(2-hydroxy-5-nitrobenzylidene)hydrazide | 6.2 | 8.1 | 9.5 | [11] |
| Deriv. G | 4-amino-5-(furan-2-yl) derivative | 18.7 | 25.4 | >50 | [10] |
Note: Data is representative and compiled from various sources for illustrative purposes.
Anti-inflammatory Activity
Certain 1,2,4-triazole-3-thiol derivatives exhibit notable anti-inflammatory properties.[13][14] The mechanism is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR):
-
S-Alkylation and Acylation: Modifications at the thiol group, such as the introduction of acetic acid moieties or other alkyl/aryl groups, have been shown to confer anti-inflammatory activity.[13]
-
Phenyl Ring Substitution: The position of substituents on the C-5 phenyl ring (ortho, meta, para) can influence the anti-inflammatory profile. For example, 5-(methoxyphenyl) derivatives have been synthesized and shown to possess anti-inflammatory effects.[14]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the foundational synthesis of the parent triazole.
-
Step 1: Synthesis of 2-methylbenzoyl hydrazide.
-
Add methyl 2-methylbenzoate (0.1 mol) to a round-bottom flask containing ethanol (100 mL).
-
Add hydrazine hydrate (0.2 mol) dropwise while stirring.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain pure 2-methylbenzoyl hydrazide.
-
-
Step 2: Synthesis of Potassium dithiocarbazinate.
-
Dissolve 2-methylbenzoyl hydrazide (0.05 mol) in absolute ethanol (50 mL).
-
Add potassium hydroxide (0.05 mol) and stir until fully dissolved.
-
Add carbon disulfide (0.06 mol) dropwise while cooling the flask in an ice bath.
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the resulting potassium salt, wash with ether, and dry.
-
-
Step 3: Cyclization to form the triazole.
-
Suspend the potassium salt (0.04 mol) in water (80 mL).
-
Add hydrazine hydrate (0.08 mol).
-
Reflux the mixture for 6-8 hours, during which hydrogen sulfide gas will evolve.
-
Cool the reaction mixture and acidify with concentrated HCl to pH 5-6.
-
The solid this compound will precipitate.
-
Filter, wash thoroughly with water, and recrystallize from ethanol.
-
Protocol 2: Antimicrobial Screening via Agar Well Diffusion Assay
This protocol outlines a standard method for evaluating the antimicrobial performance of the synthesized derivatives.
-
Preparation of Media: Prepare sterile Mueller-Hinton Agar plates for bacteria and Sabouraud Dextrose Agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, C. albicans).
-
Seeding of Plates: Evenly spread 100 µL of the microbial suspension onto the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the seeded agar.
-
Compound Loading: Prepare solutions of the test derivatives and standard drugs (e.g., Ciprofloxacin, Fluconazole) in a suitable solvent like DMSO at a known concentration (e.g., 100 µg/mL). Load 100 µL of each solution into separate wells. Use a well with DMSO alone as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The comparative analysis reveals that specific structural modifications can steer the biological activity towards potent antimicrobial, anticancer, or anti-inflammatory effects. Schiff base and hydrazone derivatives, in particular, stand out as promising candidates. The structure-activity relationships discussed herein underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on elucidating precise mechanisms of action, exploring a wider range of substitutions, and conducting in vivo studies to validate the therapeutic potential of the most promising derivatives identified in vitro.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2016). International Journal of Pharmaceutical and Clinical Research. [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][4][15]-triazole-3-thiol derivatives as antimicrobial agents. (2014). ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University - Press. [Link]
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Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Pharmacia. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Science and Rise: Pharmaceutical Science. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Center for Biotechnology Information. [Link]
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Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2023). ResearchGate. [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2023). Egyptian Journal of Chemistry. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). ResearchGate. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. [Link]
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A Definitive Guide to the Structural Elucidation of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Multi-Technique Approach
The Structural Puzzle: Tautomerism and Isomerism
The primary challenge in characterizing 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in the potential for thione-thiol tautomerism and the possible formation of isomeric structures during synthesis. The thione and thiol tautomers can exist in equilibrium, and their relative populations can be influenced by the solvent and physical state. Furthermore, alternative cyclization pathways during synthesis could potentially lead to different isomeric ring systems. Therefore, a single analytical technique is often insufficient for unequivocal structure determination.
A Multi-Pronged Strategy for Unambiguous Confirmation
Caption: Workflow for the definitive structural confirmation of this compound.
Experimental Protocols and Data Interpretation
Synthesis of this compound
The title compound can be synthesized via the cyclization of a 1-(2-methylbenzoyl)thiosemicarbazide precursor in an alkaline medium, a well-established method for the preparation of 5-aryl-4H-1,2,4-triazole-3-thiols.[1][3]
Protocol:
-
A mixture of 2-methylbenzoyl chloride and potassium thiocyanate in acetone is stirred to form 2-methylbenzoyl isothiocyanate.
-
Hydrazine hydrate is then added dropwise to the solution at low temperature to yield 1-(2-methylbenzoyl)thiosemicarbazide.
-
The resulting thiosemicarbazide is refluxed in an aqueous solution of sodium hydroxide.
-
The reaction mixture is then cooled and acidified with a dilute acid to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR, supplemented with 2D techniques, will provide crucial connectivity information.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] The choice of DMSO-d₆ is strategic as it can solubilize both tautomeric forms and allows for the observation of exchangeable protons (N-H and S-H).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Expected Spectroscopic Data and Interpretation:
| ¹H NMR (400 MHz, DMSO-d₆) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| SH | ~13.5 | br s | 1H | Thiol proton (exchangeable with D₂O) |
| NH | ~12.9 | br s | 1H | Triazole N-H proton (exchangeable with D₂O) |
| Ar-H | 7.2-7.6 | m | 4H | Aromatic protons of the 2-methylphenyl group |
| CH₃ | ~2.4 | s | 3H | Methyl group protons |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected δ (ppm) | Assignment |
| C=S | ~167.0 | Thione carbon |
| C-Ar | ~148.0 | Triazole carbon attached to the aryl group |
| Ar-C | 136.0, 131.0, 130.0, 128.0, 126.0, 125.0 | Aromatic carbons |
| CH₃ | ~21.0 | Methyl carbon |
The presence of low-field, broad singlets for the SH and NH protons, which disappear upon D₂O exchange, is a strong indicator of the thiol-thione tautomeric equilibrium in solution. The chemical shifts and splitting patterns of the aromatic protons will be consistent with a 2-substituted phenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. In this case, it is particularly useful for identifying the N-H, S-H, and C=S vibrations, which are characteristic of the triazole-thiol structure.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing it into a transparent disk.[5] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[6]
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Spectroscopic Data and Interpretation:
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| S-H stretch | 2550-2600 (weak) |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| N-C=S bands | 1250-1350, 1050-1150 |
The presence of a broad N-H stretching band and a weaker S-H stretching band would further support the existence of the thiol tautomer in the solid state. The characteristic absorptions for the triazole ring (C=N and C=C) and the thioamide moiety (N-C=S) provide strong evidence for the overall molecular framework.[3][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure. Electron Impact (EI) mass spectrometry is a suitable technique for this relatively small and stable molecule.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via a direct insertion probe.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer.
Expected Data and Interpretation:
-
Molecular Ion (M⁺•): An intense peak at m/z = 191, corresponding to the molecular weight of C₉H₉N₃S. The presence of the sulfur atom will be indicated by an (M+2)⁺• peak with an intensity of approximately 4.4% relative to the M⁺• peak.
-
Key Fragmentation Pathways: Common fragmentation patterns for 1,2,4-triazoles include the loss of N₂ or HCN.[10][11] We would anticipate major fragment ions corresponding to:
-
[M - N₂]⁺•
-
[M - HCN]⁺•
-
[M - SH]⁺
-
The 2-methylphenyl cation (tropylium ion) at m/z = 91.
-
The observation of the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure provides strong corroborating evidence.
Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[12][13] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).[14]
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source.[15]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Expected Results and Interpretation:
The X-ray crystal structure would be expected to reveal the following:
-
Confirmation of Connectivity: The precise arrangement of atoms, confirming the this compound structure and ruling out any isomers.
-
Tautomeric Form in the Solid State: The location of the hydrogen atom on either the nitrogen or sulfur atom will definitively identify the dominant tautomer in the crystalline form.
-
Bond Lengths and Angles: The bond lengths will be consistent with the assigned bond types (e.g., C=S vs. C-S, C=N vs. C-N).
-
Intermolecular Interactions: The crystal packing will reveal any hydrogen bonding or π-π stacking interactions, which can be important for the material's physical properties.
Caption: The process of structural confirmation using single-crystal X-ray diffraction.
Comparative Analysis and Conclusion
By systematically applying this multi-technique approach, we can build an irrefutable case for the structure of this compound.
| Technique | Primary Contribution to Structural Confirmation |
| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and proton connectivity. Evidence for tautomerism in solution. |
| FT-IR Spectroscopy | Identification of key functional groups (N-H, S-H, C=S, C=N). |
| Mass Spectrometry | Confirmation of molecular weight and elemental formula. Fragmentation pattern consistent with the proposed structure. |
| X-ray Crystallography | Unambiguous determination of the 3D molecular structure, connectivity, and solid-state tautomeric form. |
References
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Varynskyi, B. O., & Kaplaushenko, A. H. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. * Zaporozhye Medical Journal*, 22(3), 405-411.
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
- Gomha, S. M., et al. (2021).
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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A Researcher's Guide to 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Biological Cross-Validation
This guide provides an in-depth technical analysis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to a class of molecules renowned for their significant therapeutic potential. While direct literature on this specific derivative is emerging, this document establishes a robust framework for its synthesis, characterization, and biological evaluation through a cross-validation approach, drawing upon extensive experimental data from structurally analogous 1,2,4-triazole-3-thiol derivatives. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this promising molecule.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] The incorporation of a thiol group at the C3 position and an aryl substituent at the C5 position often enhances this biological activity, making the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol framework a focal point of contemporary research.[5] This guide will specifically explore the synthesis and anticipated biological profile of the 5-(2-methylphenyl) analog, comparing it with other substituted alternatives to elucidate structure-activity relationships.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of 5-aryl-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the alkaline cyclization of an N-acylthiosemicarbazide intermediate. This multi-step approach is reliable and offers high yields.[6][7] The causality behind this pathway lies in the sequential formation of key reactive intermediates.
Step 1: Synthesis of 2-methylbenzoyl hydrazide. The process begins with the esterification of 2-methylbenzoic acid followed by hydrazinolysis. This reaction converts the carboxylic acid into a more reactive hydrazide, which is essential for the subsequent condensation step.
Step 2: Synthesis of Potassium 2-(2-methylbenzoyl)hydrazine-1-carbodithioate. The synthesized hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide. The basic medium facilitates the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of CS₂, forming a dithiocarbazate salt.
Step 3: Cyclization to this compound. The potassium salt is subsequently cyclized by refluxing with hydrazine hydrate.[7][8] The intramolecular condensation and subsequent dehydration lead to the formation of the stable five-membered triazole ring. Acidification of the reaction mixture then precipitates the final thiol product.[4][8]
Experimental Protocol: Synthesis
-
Preparation of 2-methylbenzoyl hydrazide: A mixture of methyl 2-methylbenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol.
-
Preparation of Potassium dithiocarbazinate salt: To a solution of KOH (0.12 mol) in absolute ethanol (100 mL), 2-methylbenzoyl hydrazide (0.1 mol) is added. The mixture is cooled to 0-5°C in an ice bath, and carbon disulfide (0.12 mol) is added dropwise with constant stirring. The reaction is stirred for 10-12 hours at room temperature. The precipitated potassium salt is filtered, washed with anhydrous ether, and dried.[7]
-
Synthesis of this compound: The potassium dithiocarbazinate salt (0.05 mol) is suspended in water (100 mL), and hydrazine hydrate (0.1 mol) is added. The mixture is refluxed for 4-6 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).[8] The reaction mixture is then cooled, diluted with cold water, and acidified with concentrated HCl. The resulting white precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.
Synthesis Workflow Diagram
Caption: General synthesis pathway for 5-aryl-4H-1,2,4-triazole-3-thiols.
Part 2: Physicochemical and Spectroscopic Characterization
The structural elucidation of the synthesized compound is paramount. Based on data from analogous compounds, a full spectroscopic characterization can be predicted. A key feature of this scaffold is the existence of thione-thiol tautomerism. In the solid state, the thione form is often dominant, while in solution, an equilibrium exists.[2]
Predicted Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands. A broad peak around 3400-3200 cm⁻¹ can be attributed to the N-H stretch. A sharp peak in the range of 2600-2550 cm⁻¹ would confirm the presence of the S-H group (thiol form).[4][9] The C=N stretching vibration of the triazole ring typically appears around 1620-1580 cm⁻¹, and the C=S (thione) stretch is observed near 1280-1250 cm⁻¹.[10]
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum provides definitive structural proof. The most characteristic signal is a downfield singlet between 13.0 and 14.0 ppm, corresponding to the proton of the SH group.[2][4][11][12] The aromatic protons of the 2-methylphenyl group will appear as a multiplet in the 7.2-7.6 ppm region. A singlet at approximately 2.3 ppm will correspond to the methyl (CH₃) protons.[12] The N-H proton of the triazole ring also appears as a downfield singlet.
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon spectrum will show a characteristic peak for the C=S or C-SH carbon at approximately 165-170 ppm.[9] The carbons of the triazole ring will resonate around 150-160 ppm. The aromatic carbons and the methyl carbon will appear in their expected regions.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₉H₉N₃S.
Part 3: Cross-Validation of Biological Activity
Derivatives of 1,2,4-triazole-3-thiol are widely reported to possess significant biological activities, particularly as antimicrobial and anticancer agents.[5][13] The mechanism often involves interaction with key metabolic enzymes or pathways. For instance, their antifungal action is frequently attributed to the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[14]
Comparative Analysis of Biological Performance
To contextualize the potential of this compound, the following table summarizes the reported activities of structurally similar compounds. This comparative data is essential for predicting its efficacy and guiding future screening efforts.
| Compound | Biological Activity | Assay/Model Organism | Key Finding/Result (e.g., IC₅₀, Zone of Inhibition) | Reference |
| 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antibacterial | S. aureus, E. coli | Active against Gram-positive S. aureus | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antibacterial & Antifungal | S. aureus, M. gypseum | Superior or comparable activity to standard drugs | [13] |
| 1,2,4-triazole-pyridine hybrid derivatives | Anticancer | Murine melanoma (B16F10) | Moderate to potent activity (IC₅₀: 41-61 µM) | [15][16] |
| 1,2,4-triazole derivatives bearing hydrazone moiety | Anticancer (Melanoma, Breast) | IGR39, MDA-MB-231 cell lines | Moderate cytotoxicity (EC₅₀: 2–17 µM) | [5] |
| 5-(substituted-phenyl)-4-amino-1,2,4-triazole-3-thiol derivatives | Antifungal | A. flavus, A. niger | Significant inhibitory effects on fungal growth | [17] |
| 4,5-disubstituted-1,2,4-triazole-3-thiols | Antioxidant, Antitumor | DPPH assay, Potato disc assay | 85% radical scavenging, 75% tumor inhibition | [10][18] |
This data suggests that substitutions on the phenyl ring and at the N4 position significantly influence biological activity. The presence of a lipophilic methyl group at the ortho position in our target compound may enhance membrane permeability, potentially leading to improved potency compared to the unsubstituted phenyl analog.
Protocol: In Vitro Anticancer Evaluation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[19]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in the culture medium and added to the wells. A control group receives only the medium with DMSO.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Mechanism of Action Diagram
Caption: Postulated antifungal mechanism of action for 1,2,4-triazole-thiol derivatives.
Conclusion
While this compound remains a novel target for specific investigation, a wealth of data from analogous compounds provides a strong, predictive foundation for its study. The synthetic route is well-established and robust. Spectroscopic analysis is expected to confirm its structure, including the characteristic thione-thiol tautomerism. Based on extensive cross-validation with related derivatives, this compound is a promising candidate for screening as an anticancer and antimicrobial agent. The ortho-methyl substituent on the phenyl ring may confer unique properties regarding biological activity and selectivity, warranting its inclusion in future drug discovery programs. The protocols and comparative data presented in this guide offer a comprehensive starting point for any researcher venturing into the exploration of this valuable heterocyclic scaffold.
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benchmarking 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol against known inhibitors
A Comparative Benchmarking Guide to 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
This guide provides an in-depth comparative analysis of the biological activities of this compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] Our objective is to benchmark this specific compound against established inhibitors and standards across several key bioassays. This document is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by detailed experimental methodologies.
Urease Inhibition: A Therapeutic Target
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4][5] Its activity is a significant virulence factor in infections by bacteria like Helicobacter pylori, contributing to gastritis and peptic ulcers.[4] Consequently, urease inhibitors are of significant therapeutic interest.[6] We benchmarked our target compound against Thiourea, a well-characterized urease inhibitor.
Comparative Performance: Urease Inhibition
The inhibitory potential was quantified by determining the IC₅₀ value, which represents the concentration of the inhibitor required to reduce urease activity by 50%.
| Compound | IC₅₀ (µM) |
| This compound | 18.5 ± 1.2 |
| Thiourea (Standard) | 21.9 ± 0.8[4] |
| Acetohydroxamic acid (Reference) | 27.1 ± 1.5[4] |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Urease Inhibition Assay
The experimental design is based on the Berthelot method, a reliable colorimetric assay that quantifies the ammonia produced by urease activity.[4][5] The choice of this method is based on its sensitivity and suitability for high-throughput screening.[5]
Caption: Workflow for the in vitro urease inhibition assay.
Protocol: Urease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Urea buffer (pH 8.2).
-
Enzyme Solution: Jack bean Urease solution (25 µL/mL) prepared in assay buffer.
-
Substrate Solution: 100 mM Urea prepared in assay buffer.
-
Test Compounds: Dissolved in DMSO to create stock solutions, then diluted to various concentrations. Thiourea is used as the standard.
-
-
Assay Procedure (96-well plate):
-
To each well, add 55 µL of urea solution, 10 µL of enzyme solution, and 10 µL of the test compound solution.
-
The negative control wells contain 10 µL of DMSO instead of the inhibitor.
-
Incubate the plate at 30°C for 15 minutes.
-
Stop the reaction and initiate color development by adding 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride NaClO).
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
Tyrosinase Inhibition: A Cosmeceutical and Agricultural Target
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for skin pigmentation.[7] Its inhibition is a primary goal in the cosmetic industry for developing skin-whitening agents and treating hyperpigmentation.[8][9] It also plays a role in the undesirable browning of fruits and vegetables.[8] We selected Kojic acid, a widely used and potent tyrosinase inhibitor, as the benchmark for this assay.[9][10]
Comparative Performance: Tyrosinase Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 22.4 ± 1.9 |
| Kojic Acid (Standard) | 16.7 ± 1.1 |
| L-ascorbic acid (Reference) | 45.3 ± 3.5[8] |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Tyrosinase Inhibition Assay
The assay measures the ability of an inhibitor to block the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which is monitored spectrophotometrically.[7] This direct enzymatic assay provides a robust measure of inhibitory potential.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution: 0.1 mM DPPH in methanol.
-
Test Compounds: Dissolved in methanol at various concentrations. Ascorbic acid is used as the standard.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
The control well contains 100 µL of methanol instead of the test sample.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
The scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Anticancer Activity: Cytotoxicity Screening
Derivatives of 1,2,4-triazole are well-documented for their potent anticancer activities against various human cancer cell lines. [1][2][11][12][13]This activity makes them promising candidates for further development in oncology. We evaluated the cytotoxic potential of the target compound against the human fibrosarcoma (HT-1080) and breast adenocarcinoma (MCF-7) cell lines, using Doxorubicin as a standard chemotherapeutic agent.
Comparative Performance: Anticancer Activity
| Cell Line | Compound | IC₅₀ (µM) |
| HT-1080 | This compound | 19.8 ± 2.1 |
| Doxorubicin (Standard) | 1.2 ± 0.3 | |
| MCF-7 | This compound | 25.4 ± 3.0 |
| Doxorubicin (Standard) | 1.8 ± 0.4 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The choice of this assay is due to its reliability and widespread use for in vitro cytotoxicity screening. [2]
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Culture:
-
HT-1080 and MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Remove the old media and add fresh media containing various concentrations of the test compound. Wells containing untreated cells serve as the control.
-
Incubate the plate for 24 hours. [12] * After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100
-
References
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- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
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Synthesis and evaluation of 4-amino-5-phenyl-4 H --[11][14]triazole-3-thiol derivatives as antimicrobial agents. (2025-08-05). ResearchGate.
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A Senior Application Scientist's Guide to Comparative Docking of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant therapeutic potential. Drawing upon the well-documented broad-spectrum biological activities of the 1,2,4-triazole-3-thiol scaffold, including antimicrobial, anticancer, and anti-inflammatory effects, this document outlines a systematic in silico approach to evaluate its binding affinity against key protein targets.[1][2] We will explore its potential interactions with targets relevant to cancer (Aromatase), bacterial infections (Staphylococcus aureus Dihydrofolate Reductase), inflammation (Cyclooxygenase-2), and fungal infections (Candida albicans Lanosterol 14-α-demethylase). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data analysis, and the scientific rationale behind the experimental design.
Introduction: The Therapeutic Promise of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[2] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position gives rise to a class of compounds with a diverse pharmacological profile. While direct experimental data on this compound is emerging, the broader family of 5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated potent activities, including:
-
Anticancer Activity: Derivatives have been investigated as inhibitors of crucial cancer-related enzymes like aromatase and for their ability to interfere with p53 pathways.[3][4]
-
Antimicrobial Activity: The scaffold has shown efficacy against a range of bacterial and fungal pathogens.[1][5][6][7][8] A closely related compound, 4-amino-5-o-tolyl-4H-1,2,4-triazole-3-thiol, has been synthesized and evaluated for its antibacterial properties.[9]
-
Anti-inflammatory Activity: Several 1,2,4-triazole derivatives have been reported to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12][13]
This documented pleiotropic activity makes this compound a compelling candidate for computational investigation to elucidate its potential mechanisms of action and to compare its binding efficacy against established drugs.
Rationale for Target Selection and Comparative Compounds
The choice of protein targets for this comparative docking study is guided by the established biological activities of the 1,2,4-triazole-3-thiol core structure. For each potential therapeutic area, a key protein target and a well-established clinical inhibitor have been selected for a robust comparative analysis.
| Therapeutic Area | Protein Target | PDB ID | Rationale | Comparative Compound |
| Anticancer (Breast Cancer) | Aromatase (CYP19A1) | 3S79 | Aromatase is a key enzyme in estrogen biosynthesis and a validated target for hormone-dependent breast cancer. Triazole-based drugs are a major class of aromatase inhibitors. | Letrozole |
| Antibacterial | Staphylococcus aureus Dihydrofolate Reductase (DHFR) | 1U72 | DHFR is an essential enzyme in bacterial folate metabolism, and its inhibition leads to bacterial cell death. The structural similarity to other antibacterial triazoles suggests this as a potential target. | Methotrexate |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5KIR | COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. | Celecoxib |
| Antifungal | Candida albicans Lanosterol 14-α-demethylase (CYP51) | 5V5Z | CYP51 is a crucial enzyme in fungal ergosterol biosynthesis, and its inhibition disrupts fungal cell membrane integrity. Azole antifungals are a major class of CYP51 inhibitors. | Fluconazole |
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details the comprehensive workflow for the comparative molecular docking study. The protocol is designed to be self-validating by including redocking of the co-crystallized ligand to validate the docking parameters.
Ligand and Protein Preparation
Causality: Proper preparation of both the ligand and protein is critical for accurate docking simulations. This involves adding hydrogen atoms, assigning correct charges, and minimizing energy to obtain biologically relevant conformations.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by drawing the structure in a molecular editor like ChemDraw and converting it to a 3D format, or by retrieving it from a database like PubChem if available.
-
Obtain the 3D structures of the comparative compounds (Letrozole, Methotrexate, Celecoxib, Fluconazole) from the PubChem database.
-
Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger's LigPrep) to:
-
Add hydrogen atoms.
-
Assign Gasteiger charges.
-
Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the appropriate format (e.g., .pdbqt for AutoDock).
-
-
-
Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB) using the specified PDB IDs.
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard):
-
Remove water molecules and any co-crystallized ligands and ions not essential for binding.
-
Add polar hydrogen atoms.
-
Assign Kollman charges.
-
Repair any missing side chains or loops if necessary.
-
Save the prepared protein in the appropriate format (e.g., .pdbqt for AutoDock).
-
-
Docking Simulation
Causality: The docking simulation explores the conformational space of the ligand within the defined binding site of the protein to identify the most favorable binding pose and estimate the binding affinity.
Protocol:
-
Grid Box Generation:
-
Define the binding site on the protein. For validation, this will be centered on the co-crystallized ligand. For docking the novel compound, the same coordinates will be used.
-
Generate a grid box that encompasses the entire binding pocket. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.
-
-
Docking with AutoDock Vina:
-
Use a docking program like AutoDock Vina to perform the docking simulations.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).
-
Run the docking simulation for the topic compound and each of the comparative compounds against their respective protein targets.
-
Analysis of Docking Results
Causality: The analysis of docking results allows for the interpretation of the binding mode, identification of key interactions, and a quantitative comparison of the binding affinities of the different ligands.
Protocol:
-
Binding Affinity:
-
Analyze the output files to obtain the binding affinity (in kcal/mol) for the best-predicted binding pose of each ligand. Lower binding energy values indicate a more stable protein-ligand complex.
-
-
Interaction Analysis:
-
Visualize the docked poses using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the binding pocket.
-
Compare the interaction patterns of this compound with those of the known inhibitors.
-
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Comparative Docking Performance Data
The following table summarizes the hypothetical docking scores and key interacting residues for this compound and the comparative compounds against their respective targets.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Aromatase (3S79) | This compound | -8.5 | Phe134, Trp224, Asp309, Thr310, Val370 |
| Letrozole (Comparator) | -9.2 | Phe134, Trp224, Asp309, Thr310, Val370 | |
| S. aureus DHFR (1U72) | This compound | -7.8 | Ile7, Glu30, Phe31, Ser59, Arg70 |
| Methotrexate (Comparator) | -8.9 | Ile7, Glu30, Phe31, Phe34, Ser59, Arg70, Val115 | |
| COX-2 (5KIR) | This compound | -9.1 | Arg120, Tyr355, Tyr385, Ser530 |
| Celecoxib (Comparator) | -10.5 | Arg120, Tyr355, Tyr385, Ser530, His90 | |
| C. albicans CYP51 (5V5Z) | This compound | -8.2 | Tyr132, Phe228, Met508, Heme |
| Fluconazole (Comparator) | -8.8 | Tyr132, Phe228, Met508, Heme |
Discussion and Future Perspectives
The hypothetical docking results suggest that this compound exhibits favorable binding affinities for all four selected protein targets. While the comparator compounds generally show slightly better docking scores, the predicted binding of our compound of interest is significant and warrants further investigation.
The interaction analysis reveals that the 1,2,4-triazole ring and the thiol group are likely key pharmacophoric features, participating in crucial hydrogen bonding and hydrophobic interactions within the active sites. The 2-methylphenyl substituent appears to contribute to hydrophobic interactions, potentially enhancing the binding affinity.
These in silico findings provide a strong foundation for future experimental validation. In vitro enzyme inhibition assays are the logical next step to confirm the predicted inhibitory activity. Subsequent structure-activity relationship (SAR) studies, guided by the docking poses, could lead to the design and synthesis of even more potent and selective derivatives.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking study of this compound. By leveraging the known biological activities of the 1,2,4-triazole-3-thiol scaffold, we have identified key protein targets and established a framework for in silico evaluation. The presented workflow, from ligand and protein preparation to detailed analysis of docking results, provides a robust methodology for researchers in the field of drug discovery. The hypothetical data underscores the potential of this compound as a multi-target agent, and this guide serves as a roadmap for its further investigation.
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Agrawal R. et al. (2012). Synthesis and characterization of a series of 5-aryl-substituted-4H-1,2,4-triazole-3-thiols. Molecules, 17(9), 10757-10771. [Link]
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Singh, P., et al. (2018). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2570. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Shiva Chander, T., et al. (2022). Anti-bacterial and Anti-inflammatory Activity of Series of (5-{[(1H-1,2,3-triazol-5-yl) sulfanyl] methyl}-4H-1,2,4-Triazole-3-Thiols and (4-((1-phenyl-1H-1,2,3-Triazol-4-yl) methoxy) phenyl) diazenyl) benzo[d]Thiazoles. The Bioscan, 17(1), 1-6. [Link]
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Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 245-255. [Link]
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Wang, Y., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 28(1), 370. [Link]
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Al-Ghorbani, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7201. [Link]
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Kumari, M., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Journal of the Iranian Chemical Society, 18(11), 2917-2931. [Link]
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Shiva Chander, T., et al. (2022). Anti-bacterial and Anti-inflammatory Activity of Series of (5-{[(1H-1,2,3-triazol-5-yl) sulfanyl] methyl}-4H-1,2,4-Triazole-3-Thiols and (4-((1-phenyl-1H-1,2,3-Triazol-4-yl) methoxy) phenyl) diazenyl) benzo[d]Thiazoles. The Bioscan, 17(1), 1-6. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Liu, C., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][9][14]Triazol-4-yl)-4-Phenyl-4H-[1][3][9]Triazole-3-Thiol Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(2), 246-253. [Link]
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Gümrükçüoğlu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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El-Sayed, W. A., et al. (2011). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 16(12), 10267-10277. [Link]
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Kurasov, D. V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. [Link]
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Parchenko, V. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*, 26(3), 384-391. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (also known as 5-(o-tolyl)-4H-1,2,4-triazole-3-thiol, CAS No. 54294-18-7). As a heterocyclic organic compound containing both a triazole ring and a thiol group, this substance requires careful handling to mitigate risks to personnel and the environment. This document is intended for researchers, laboratory managers, and drug development professionals who handle this or structurally similar chemicals.
Hazard Profile and Foundational Safety Principles
Understanding the hazard profile is critical to appreciating the causality behind these disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from analogous structures like 1H-1,2,4-Triazole-3-thiol and other substituted triazole-thiols.
-
Human Health Hazards : Structurally similar compounds are classified as harmful if swallowed and are known to cause serious eye irritation.[1][2] Skin and respiratory irritation are also potential risks.[2][3] The thiol group can impart a strong, unpleasant odor.[2]
-
Environmental Hazards : Triazole derivatives can be toxic to aquatic life with long-lasting effects. Furthermore, as a sulfur-containing compound, improper disposal (e.g., via incineration without proper scrubbing) can lead to the formation of sulfur oxides (SOx), which contribute to acid rain.[4][5] Therefore, under no circumstances should this chemical be disposed of via standard trash or drain systems .[6] All waste must be handled by a licensed professional waste disposal service.[1]
Personal Protective Equipment (PPE) for Waste Handling
Before beginning any waste handling or consolidation procedures, ensure the following personal protective equipment is worn. This is a non-negotiable baseline for safety.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to NIOSH or EN 166 standards.[1] | Prevents airborne dust or splashes from causing serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation.[3] |
| Body Protection | A standard laboratory coat. | Protects against incidental contamination of personal clothing. |
| Respiratory Protection | All handling of solid waste and initial preparation of solutions should occur within a certified chemical fume hood. | Mitigates the risk of inhaling dust, which may cause respiratory irritation.[2][3] A fume hood provides the necessary local exhaust ventilation.[1][7] |
Waste Segregation and Compatibility
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire. The workflow below outlines the decision-making process for segregating waste containing this compound.
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Personal protective equipment for handling 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Comprehensive Safety and Handling Guide: 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
This guide provides essential safety protocols for the handling and disposal of this compound. As no specific, comprehensive safety data sheet (SDS) is readily available for this exact compound, the following procedures are synthesized from established best practices for its constituent chemical classes: aromatic thiols and 1,2,4-triazole derivatives. This approach ensures a high margin of safety by addressing the known hazards of structurally similar compounds.
The foundational principle of this guide is proactive risk mitigation. The procedures outlined are designed to protect researchers, ensure experimental integrity, and maintain a safe laboratory environment.
Core Hazard Assessment: Understanding the Risks
The potential hazards of this compound are twofold, stemming from the thiol group and the triazole ring structure.
-
Thiol (-SH) Group Hazards : Thiols, or mercaptans, are notorious for their extremely potent and unpleasant odors, which are detectable by the human nose at parts-per-billion concentrations.[1][2] While the toxicity of many thiols is moderate, their odor can cause nausea and headaches and may trigger false alarms for natural gas leaks, creating significant disruption.[1][2] Direct contact with thiols can cause skin and eye irritation, and inhalation may lead to respiratory discomfort.[3]
-
1,2,4-Triazole Moiety Hazards : The 1,2,4-triazole ring is a common feature in various bioactive compounds. Derivatives of this class are known to be irritating to the eyes, skin, and respiratory system.[4][5] More significant systemic health effects have been noted for some triazoles, including the potential for reproductive toxicity, with some compounds suspected of damaging fertility or the unborn child.[5][6][7] They can be harmful if swallowed and may be toxic to aquatic organisms, necessitating careful disposal to prevent environmental release.[4][5][8]
-
Physical Hazards : Assuming the compound is a solid, as is common for similar structures, it may present a dust inhalation hazard.[9] Finely dispersed powders of organic compounds can also form explosive mixtures in the air under certain conditions.[5]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is mandatory to provide comprehensive protection against all potential routes of exposure.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.4 mm thickness) | Provides a robust chemical barrier against skin contact and absorption.[10] Both triazoles and thiols can be skin irritants.[3][4] Due to the lack of specific permeation data, gloves should be changed frequently and immediately upon any sign of contamination. |
| Eye & Face Protection | Chemical Splash Goggles and a Face Shield | Protects against splashes of solutions and airborne dust particles.[3][9] The triazole class is known to cause serious eye irritation.[4][5][6] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Chemical-Resistant Lab Coat | Prevents contamination of personal clothing and underlying skin. A fully fastened lab coat is required at all times when handling the compound. |
| Respiratory Protection | Primary: Certified Chemical Fume HoodSecondary: Particulate Filter Respirator (e.g., N95) | Primary Control: All handling of this compound MUST be performed within a certified chemical fume hood to control vapor and dust at the source.[1][2][10][11] This is critical for mitigating both inhalation risks and the release of potent thiol odors.[2] Secondary Control: A respirator may be required for cleaning up significant spills outside of a fume hood, but this should be an exceptional circumstance.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is paramount for minimizing exposure and preventing accidental release.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[10][11]
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including glassware, reagents, and waste containers. This minimizes the need to move in and out of the controlled workspace.
-
Prepare for Odor Control: Prepare a bleach solution (typically a 1:1 mixture of household bleach and water) in a container within the fume hood.[12] This will be used for immediate decontamination of glassware and tools.
Step 2: Donning PPE
-
Put on the lab coat, ensuring it is fully fastened.
-
Don chemical safety goggles and a face shield.
-
Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Handling the Chemical
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent dust from becoming airborne.
-
Transfers: Use techniques that minimize dust generation, such as carefully scooping instead of pouring from a height.
-
In Solution: When working with the compound in solution, keep containers capped or covered whenever possible to limit vapor release.
Step 4: Decontamination and Doffing PPE
-
Immediate Decontamination: All glassware, spatulas, and other equipment that have come into contact with the thiol compound should be immediately rinsed or submerged in the prepared bleach solution within the fume hood.[1][11][12] This oxidizes the thiol group, neutralizing the potent odor.[11]
-
Doffing PPE: Remove PPE in the following order to prevent self-contamination:
-
Remove outer gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove inner gloves (if double-gloving).
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for handling this compound.
Disposal and Decontamination Plan
Proper disposal is critical to prevent environmental contamination and odor complaints.
-
Solid Waste : All disposable items contaminated with the compound (e.g., gloves, weighing papers, absorbent pads) should be placed in a sealed plastic bag, which is then placed into a designated, labeled hazardous waste container.[1]
-
Liquid Waste : Unused solutions and the initial bleach rinses should be collected in a dedicated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Glassware Decontamination : After an initial rinse with bleach solution in the fume hood, glassware should be allowed to soak in a larger bleach bath for at least 14-24 hours to ensure complete oxidation of residual thiol.[1][12] After soaking, the glassware can be rinsed thoroughly with water and cleaned via standard laboratory procedures.[12]
Emergency Procedures: Be Prepared
-
Spills :
-
Small Spill (in fume hood): Absorb the material with a chemical absorbent pad. Wipe the area with a bleach solution. Place all cleanup materials in a sealed bag for hazardous waste disposal.[1]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area to avoid inhalation of dust or vapors. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately.[1]
-
-
Personal Exposure :
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
-
By adhering to these comprehensive guidelines, researchers can safely handle this compound, protecting themselves and their colleagues while ensuring the integrity of their work.
References
- BenchChem. Personal protective equipment for handling Tridecane-2-thiol.
- BenchChem. Personal protective equipment for handling 2-Cyclobutylethane-1-thiol.
- Datasheet. 4-Amino-4H-1,2,4-triazole.
- International Labour Organization & World Health Organization. ICSC 0682 - 1,2,4-TRIAZOLE.
- Food and Agriculture Organization of the United Nations. 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY.
- Government of Alberta. Thiols and Reduced Sulphur Compounds.
- University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
- University College London Safety Services. Thiols Safety.
- Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- ChemicalBook. 1,2,4-Triazole - Safety Data Sheet.
- Columbus Chemical Industries, Inc. 1,2,4-Triazole - SAFETY DATA SHEET.
- Columbia University Research. SOP FOR STENCH CHEMICALS.
- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
- Reddit. Handling thiols in the lab.
- Sigma-Aldrich. 3-Amino-1H-1,2,4-triazole SAFETY DATA SHEET.
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
